2-(Pyridin-2-ylamino)-benzoic acid
Description
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Properties
IUPAC Name |
2-(pyridin-2-ylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXJIQJGEMRZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Pyridin-2-ylamino)-benzoic acid: Synthesis, Properties, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Pyridin-2-ylamino)-benzoic acid is a pivotal heterocyclic compound that serves as a versatile scaffold and building block in medicinal chemistry and materials science. Its structure, combining a pyridine ring, a secondary amine linker, and a benzoic acid moiety, provides a unique set of physicochemical properties and reactive sites. This guide offers a comprehensive technical overview of its synthesis, primarily via the Ullmann condensation, its detailed structural and spectroscopic properties, and its significant role as a precursor in the development of therapeutic agents, particularly kinase inhibitors. Detailed, field-proven protocols for its synthesis, purification, and characterization are provided to enable researchers to effectively utilize this compound in their discovery and development workflows.
Molecular Structure and Physicochemical Properties
This compound is an aminobenzoic acid derivative whose structure is foundational to its chemical reactivity and biological applications.[1] The molecule consists of a benzoic acid core where the amino group at the 2-position is substituted with a pyridin-2-yl group. This arrangement of aromatic and heterocyclic rings connected by a secondary amine linker is a common motif in pharmacologically active compounds.[1]
Chemical Structure
-
IUPAC Name: 2-(pyridin-2-ylamino)benzoic acid
-
Molecular Formula: C₁₂H₁₀N₂O₂
-
Key Structural Features:
-
Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions.
-
Benzoic Acid Moiety: An aromatic carboxylic acid. The carboxyl group is a key site for forming salts, esters, and amides, and it can participate in hydrogen bonding as both a donor and an acceptor.
-
Amine Linker: A secondary amine (-NH-) bridge that provides conformational flexibility and acts as a hydrogen bond donor.
-
The spatial arrangement of these functional groups allows for diverse, multi-point interactions with biological targets such as enzymes and receptors.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and computed properties is presented in Table 1. This data is crucial for designing experimental conditions, including solvent selection for reactions and assays, and for computational modeling studies.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | Value (for this compound or related analog) | Source |
|---|---|---|
| Molecular Weight | ~228.2 g/mol (Varies with specific analog) | [2] |
| IUPAC Name | 2-(pyridin-2-ylamino)benzoic acid | [3] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [2] |
| XLogP3 | ~1.9 - 2.8 (Predicted) | [2][3] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Boiling Point | ~429 °C (Predicted) | [2] |
| Density | ~1.3 g/cm³ (Predicted) |[2] |
Spectroscopic Profile: The structural identity and purity of this compound are confirmed through standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the pyridine and benzene rings, as well as a distinct signal for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for the carbonyl carbon of the carboxylic acid and the various aromatic carbons.
-
FTIR: The infrared spectrum exhibits characteristic absorption bands for the N-H stretching of the secondary amine, the broad O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group.[4][5]
-
Mass Spectrometry: Provides the molecular ion peak, confirming the molecular weight of the compound.
Synthesis and Purification
The most common and industrially relevant method for synthesizing this compound is the Ullmann condensation , a copper-catalyzed cross-coupling reaction.[6] This reaction is a cornerstone of N-arylation chemistry, valued for its cost-effectiveness and scalability, despite often requiring high temperatures.[7][8]
The Ullmann Condensation: Mechanism and Rationale
The Ullmann reaction forms the crucial C-N bond between the benzoic acid and pyridine moieties.[9] It typically involves the reaction of an aryl halide (2-chlorobenzoic acid or 2-bromobenzoic acid) with an amine (2-aminopyridine).
Core Mechanism: The reaction proceeds through a catalytic cycle involving copper(I) species.[10]
-
Amine Coordination: The amine (2-aminopyridine) reacts with an active Cu(I) species.
-
Oxidative Addition: The aryl halide (e.g., 2-chlorobenzoic acid) adds to the copper complex, resulting in a Cu(III) intermediate.[9][10]
-
Reductive Elimination: The final step involves the formation of the new C-N bond, releasing the desired product, this compound, and regenerating the active Cu(I) catalyst.[9][10]
Why this method?
-
Cost-Effectiveness: Compared to palladium-catalyzed methods like the Buchwald-Hartwig amination, copper catalysts are significantly cheaper, making the Ullmann reaction preferable for large-scale synthesis.[8]
-
Scalability: The reaction conditions, while sometimes harsh, are well-established and adaptable for industrial production.[7]
-
Precursor Availability: The starting materials, 2-halobenzoic acids and 2-aminopyridine, are readily available commercial chemicals.
Innovations in ligand design and the use of heterogeneous catalysts have helped to improve reaction efficiency and moderate the traditionally harsh conditions.[7][9]
Detailed Experimental Protocol: Synthesis
This protocol describes a standard laboratory-scale synthesis via Ullmann condensation.
Materials:
-
2-Chlorobenzoic acid
-
2-Aminopyridine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI) or copper powder
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminopyridine, 2-chlorobenzoic acid, potassium carbonate (as a base), and the copper catalyst.
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF or NMP.
-
Heating: Heat the reaction mixture to a high temperature (typically 120-160 °C) and maintain reflux with vigorous stirring for 8-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water.
-
Acidify the aqueous solution with concentrated HCl to a pH of ~1-2. This step protonates the product, causing it to precipitate out of the solution.
-
Filter the resulting precipitate and wash thoroughly with deionized water to remove inorganic salts.
-
-
Purification: The crude product is often purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure this compound.
Workflow: Synthesis and Purification
The logical flow from starting materials to the final, purified compound is critical for ensuring high yield and purity.
Caption: Workflow for the synthesis and purification of this compound.
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its role as a key intermediate and structural motif in the development of functional molecules.
A Privileged Scaffold in Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are prevalent in over 85% of all biologically active pharmaceuticals.[1] The aminobenzoic acid framework is a classic "building block" in drug design, and its combination with a pyridine ring makes this scaffold particularly valuable.[1][11]
-
Kinase Inhibitors: This molecular framework is a key component in many cyclin-dependent kinase 4 (CDK4) inhibitors.[12][13] These compounds are investigated for treating uncontrolled cell proliferation in diseases like cancer.[13][14] The pyridine nitrogen and the amine linker can form critical hydrogen bonds with the hinge region of the kinase active site, while the benzoic acid portion can be modified to achieve selectivity and improve pharmacokinetic properties. For example, derivatives are used in the synthesis of compounds like Nilotinib, a treatment for chronic myelogenous leukemia.[15]
-
Anti-inflammatory and Antimicrobial Agents: Derivatives of this scaffold have been explored for anti-inflammatory, analgesic, and antimicrobial activities.[1][16] The ability of the functional groups to interact with various biological targets makes it a versatile starting point for developing new therapeutic agents.[17][18]
Ligand in Coordination Chemistry
The presence of multiple nitrogen and oxygen donor atoms makes this compound an effective chelating ligand.[1] It can coordinate with various transition metal ions to form stable metal complexes. These complexes are of interest for:
-
Catalysis: The metal complexes can serve as catalysts in organic synthesis.
-
Biomimetic Studies: They can be used to model the active sites of metalloenzymes.
-
Materials Science: Formation of coordination polymers and metal-organic frameworks (MOFs) with unique electronic or magnetic properties.
Conclusion and Future Outlook
This compound is more than a simple chemical compound; it is an enabling tool for innovation in science. Its robust and scalable synthesis via the Ullmann condensation provides a reliable supply for research and development. Its structural features make it a privileged scaffold in medicinal chemistry, particularly in the rational design of kinase inhibitors for oncology. Future research will likely focus on developing more efficient and sustainable synthetic methods, exploring new derivatives with enhanced biological activity and selectivity, and expanding its application in the creation of novel functional materials through coordination chemistry. This guide provides the foundational knowledge for researchers to harness the full potential of this versatile molecule.
References
-
Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. (2023, July 19). Encyclopedia.pub. Retrieved from [Link]
-
The reaction mechanism proposed for the Ullmann-type N-arylation. ResearchGate. Retrieved from [Link]
-
Ullmann condensation. Wikipedia. Retrieved from [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023, June 27). MDPI. Retrieved from [Link]
- WO2008032157A2 - Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones. Google Patents.
-
Reinvestigating the Ullmann Reaction: A Dissertation. ProQuest. Retrieved from [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023, September 30). MDPI. Retrieved from [Link]
-
4-Methoxy-2-(pyridin-2-ylamino)benzoic acid | C13H12N2O3 | CID 168031987. PubChem. Retrieved from [Link]
- US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES. Google Patents.
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. Retrieved from [Link]
-
2-(Pyridin-3-yl)benzoic acid | C12H9NO2 | CID 2760505. PubChem. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid. SciSpace. Retrieved from [Link]
- WO2003062236A1 - 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES. Google Patents.
-
2-[(Pyridin-2-yldisulfanyl)methyl]benzoic acid | C13H11NO2S2 | CID 121406072. PubChem. Retrieved from [Link]
-
Thermal and spectroscopy characterization of pyridin-2-ylaminomethylene Meldrum ́s acid derivatives. Semantic Scholar. Retrieved from [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). PMC. Retrieved from [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). ResearchGate. Retrieved from [Link]
-
Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018, March 8). DergiPark. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. ResearchGate. Retrieved from [Link]
-
2-Aminobenzoic acid–4-[2-(pyridin-4-yl)ethyl]pyridine (2/1). PMC. Retrieved from [Link]
-
Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Semantic Scholar. Retrieved from [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017, January 30). Brieflands. Retrieved from [Link]
Sources
- 1. 2-[(2-Pyridinylmethyl)amino]benzoic Acid|Research Chemical [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 4-Methoxy-2-(pyridin-2-ylamino)benzoic acid | C13H12N2O3 | CID 168031987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. people.umass.edu [people.umass.edu]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. WO2008032157A2 - Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones - Google Patents [patents.google.com]
- 13. US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES - Google Patents [patents.google.com]
- 14. WO2003062236A1 - 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES - Google Patents [patents.google.com]
- 15. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
2-(Pyridin-2-ylamino)-benzoic acid IUPAC name and CAS number
[1][2][3]
Executive Summary
2-(Pyridin-2-ylamino)benzoic acid (also known as N-(2-pyridyl)anthranilic acid) is a bicyclic nitrogenous compound belonging to the class of N-aryl anthranilic acids. Structurally, it serves as a bioisostere to the fenamate class of NSAIDs (e.g., mefenamic acid), where the phenyl ring is replaced by a pyridine ring. This modification alters the electronic properties and lipophilicity of the scaffold, making it a valuable precursor for tricyclic fused systems such as benzo[b][1,8]naphthyridines , which exhibit significant cytotoxic and antimicrobial activities.
Chemical Identity & Nomenclature
Precise identification is essential for regulatory and experimental accuracy.
| Parameter | Detail |
| Preferred IUPAC Name | 2-(Pyridin-2-ylamino)benzoic acid |
| Common Synonyms | N-(2-Pyridyl)anthranilic acid; 2-(2-Pyridylamino)benzoic acid |
| CAS Registry Number | 51440-34-7 |
| Molecular Formula | |
| Molecular Weight | 214.22 g/mol |
| SMILES | O=C(O)C1=CC=C(NC2=NC=CC=C2)C=C1 |
| Structure Class | Heterocyclic amino acid; Fenamate isostere |
Physicochemical Properties
The following data characterizes the pure compound in its solid state.
| Property | Value | Notes |
| Appearance | Pale green crystalline solid | Color may vary based on trace Cu salts from synthesis. |
| Melting Point | 210 – 212 °C | Sharp melting point indicates high crystallinity. |
| Solubility | Low in water; Soluble in dilute NaOH/KOH | Dissolves in base due to carboxylic acid deprotonation. |
| Acidity (pKa) | Amphoteric | Contains both basic pyridine N and acidic carboxyl group. |
| Stability | Stable under ambient conditions | Avoid strong oxidizing agents.[1] |
Synthesis & Manufacturing
The primary synthetic route for 2-(pyridin-2-ylamino)benzoic acid is the Ullmann Condensation . This copper-catalyzed nucleophilic aromatic substitution couples an aryl halide with an aniline derivative.
Reaction Mechanism
The reaction involves the coupling of 2-chloropyridine with anthranilic acid (2-aminobenzoic acid). The presence of the carboxylic acid group ortho to the amine on anthranilic acid can coordinate with the copper catalyst, facilitating the formation of the active catalytic species.
Experimental Protocol (Ullmann Condensation)
Objective: Synthesis of 2-(pyridin-2-ylamino)benzoic acid on a laboratory scale.
Reagents:
-
2-Chloropyridine (0.14 mol, ~16 g)[2]
-
Anthranilic acid (0.075 mol, ~10.3 g)[2]
-
Potassium carbonate (
), anhydrous (0.075 mol, ~10.35 g)[2] -
Cupric oxide (CuO) powder (1.0 g) as catalyst[2]
-
Solvent: None (Neat reaction) or DMF/DMSO if temperature control is difficult.
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an air condenser (or reflux condenser).
-
Mixing: Charge the flask with anthranilic acid, anhydrous
, and CuO. Add 2-chloropyridine last.[2] -
Reaction: Heat the mixture in an oil bath to 120–130 °C for 15 hours . The mixture will melt and fuse; vigorous stirring is required initially.
-
Quenching: Allow the reaction mass to cool slightly (but not solidify completely). Add boiling water (~100 mL) to the flask and boil for 30 minutes to dissolve the potassium salt of the product.
-
Filtration: Filter the hot aqueous solution under vacuum to remove the insoluble copper catalyst and unreacted organic solids.
-
Precipitation: Acidify the clear filtrate carefully with a 1:1 mixture of HCl and water until the pH is slightly acidic (pH 4–5). The product will precipitate as a solid.
-
Purification: Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and dry in air.
-
Recrystallization: Recrystallize from ethanol to obtain the pure pale green acid (Yield: ~47%).
Synthetic Pathway Visualization
The following diagram illustrates the synthesis and subsequent cyclization potential.
Caption: Synthesis of 2-(pyridin-2-ylamino)benzoic acid via Ullmann condensation and its downstream application in synthesizing naphthyridine scaffolds.
Applications in Drug Discovery
Scaffold Analysis
This molecule is a "privileged structure" because it mimics the fenamate scaffold found in NSAIDs like Mefenamic acid and Diclofenac .
-
Bioisosterism: Replacing the phenyl ring of mefenamic acid with a pyridine ring introduces a hydrogen bond acceptor (the pyridine nitrogen), potentially altering binding affinity to COX enzymes.
-
Solubility: The pyridine nitrogen increases aqueous solubility at lower pH values compared to the all-carbon analogs.
Cyclization to Naphthyridines
The carboxylic acid and the secondary amine are positioned perfectly for intramolecular cyclization. Treatment with phosphoryl chloride (
-
Anticancer Agents: Cytotoxicity against human cancer cell lines.[4][5][6]
-
Antibacterials: Activity against Gram-positive and Gram-negative bacteria.
Structural Relationship Diagram[4]
Caption: Structural relationship between the target molecule, established NSAIDs, and tricyclic bioactive derivatives.
References
-
Jameel, A. A., & Al-Hadedi, A. A. (2010).[5] Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. Rafidain Journal of Science, 21(8), 19-29.[5]
-
Abacipharm Corporation. (n.d.). Product Catalog: 2-(Pyridin-2-ylamino)benzoic acid (CAS 51440-34-7). Retrieved February 19, 2026.
-
PubChem. (2026). Benzoic acid, 2-(2-pyridinylamino)-.[7] National Library of Medicine.
-
Mishra, P., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences.
Sources
- 1. Anthranilic acid | 118-92-3 [amp.chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rsci.uomosul.edu.iq [rsci.uomosul.edu.iq]
- 4. Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cacheby.com [cacheby.com]
An In-depth Technical Guide to 2-(Pyridin-2-ylamino)-benzoic acid: Physicochemical Properties, Synthesis, and Applications
Foreword: A Molecule of Versatile Potential
2-(Pyridin-2-ylamino)-benzoic acid, a heterocyclic aromatic amino acid, represents a core scaffold of significant interest in medicinal chemistry and materials science. Its structure, which combines a benzoic acid moiety with a 2-aminopyridine group, imparts a unique set of electronic and steric properties, making it a versatile building block for a range of applications. This guide provides a comprehensive overview of its physical and chemical properties, synthetic routes, and its emerging role in drug discovery. The insights herein are curated for researchers, scientists, and drug development professionals seeking to leverage the potential of this intriguing molecule.
Molecular Structure and Physicochemical Characteristics
The fundamental nature of a molecule is dictated by its structure. This compound is an analogue of N-phenylanthranilic acid (fenamic acid), where one of the phenyl rings is replaced by a pyridine ring. This substitution introduces a basic nitrogen atom, significantly influencing the molecule's properties such as solubility, pKa, and intermolecular interactions.
The molecule's structure consists of a benzoic acid group linked to a pyridine ring via a secondary amine bridge. This arrangement allows for intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen of the carboxylic acid, a feature that influences its conformation and crystal packing.[1]
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its close analogues. It is important to note that experimental data for the title compound is not extensively published; therefore, data from structurally related compounds are included for comparative purposes.
| Property | Value / Description | Source |
| IUPAC Name | 2-(Pyridin-2-ylamino)benzoic acid | - |
| Synonyms | N-(2-pyridyl)anthranilic acid | - |
| Molecular Formula | C₁₂H₁₀N₂O₂ | - |
| Molecular Weight | 214.22 g/mol | - |
| Appearance | Expected to be a crystalline solid, similar to related compounds which are often white or off-white powders.[2][3] | - |
| Melting Point | Not explicitly found for the title compound. For the related N-phenylanthranilic acid, the melting point is 182-185 °C. For 2-acetylamino-benzoic acid, it is 182 °C. | - |
| Solubility | Expected to have low solubility in water, but soluble in organic solvents like DMSO, methanol, and ethanol.[4][5] The solubility of benzoic acid in water is low but increases with temperature.[2][6] | - |
| pKa | The pKa of the carboxylic acid group is expected to be around 4-5, similar to benzoic acid (4.2) and 2-aminobenzoic acid (4.78).[2][6][7][8] The pyridinium ion conjugate acid would have a pKa around 5.2.[8] | - |
Crystal Structure and Polymorphism
The solid-state architecture of this compound analogues is characterized by extensive hydrogen bonding. Intramolecular hydrogen bonds are typically observed between the amine N-H and the carboxylic acid's carbonyl oxygen.[1] Intermolecularly, molecules can form dimers through acid-acid hydrogen bonds or chains via acid-pyridine hydrogen bonds.[1]
The existence of different crystalline forms, or polymorphs, has been observed in related structures, which can significantly impact physical properties like solubility and bioavailability.[1] These polymorphic forms can arise from different arrangements of molecules and hydrogen bonding patterns in the crystal lattice.[1]
Caption: Key hydrogen bonding interactions.
Synthesis and Reactivity
General Synthetic Approach
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common method involves the Ullmann condensation, which is a copper-catalyzed reaction between an aryl halide and an amine. In this case, 2-chlorobenzoic acid would be reacted with 2-aminopyridine. Another approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
A generalized, conceptual workflow for the synthesis is outlined below. This process is illustrative and would require optimization of catalysts, solvents, and reaction conditions for specific outcomes.
Caption: Generalized synthetic workflow.
Chemical Reactivity
The reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the secondary amine, and the pyridine ring.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification with alcohols, and amide formation with amines.[6] The formation of amides is particularly relevant for creating derivatives with potential biological activity.[9] Dehydration can lead to the formation of an anhydride.[6]
-
Secondary Amine: The amine bridge is relatively stable, but its nitrogen can be involved in further reactions under specific conditions.
-
Pyridine and Benzene Rings: These aromatic rings can undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid unwanted side reactions. The pyridine nitrogen can also be quaternized.
Spectroscopic and Analytical Characterization
A full characterization of this compound would involve a suite of spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on both the benzene and pyridine rings. The amine (N-H) and carboxylic acid (O-H) protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon of the carboxylic acid and the various aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the N-H stretch of the secondary amine, and the C=O stretch of the carbonyl group.[10]
-
Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound and to study its fragmentation pattern.
-
Differential Scanning Calorimetry (DSC): DSC analysis can be used to determine the melting point and to study any polymorphic transitions.[5]
Applications in Drug Discovery and Development
The 2-(pyridin-2-ylamino)benzoic acid scaffold is a key component in a number of biologically active molecules. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive framework for designing enzyme inhibitors.
-
Oncology: Derivatives of the related 2-aminopyridine structure are potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[11][12][13] Inhibition of CDKs is a validated strategy for cancer therapy.
-
Neurodegenerative Diseases: Certain 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives have been designed and synthesized as c-Abl inhibitors. These compounds have shown neuroprotective effects in models of Parkinson's disease.[14]
-
Metabolic Disorders: N-pyridin-2-yl benzamide analogues have been investigated as allosteric activators of glucokinase, a key enzyme in glucose metabolism.[9] Such activators have potential as treatments for type 2 diabetes.[9]
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16][17]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[15][16] Avoid generating dust.[15] Wash hands thoroughly after handling.[16][17]
-
First Aid:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[15][17] Keep away from strong oxidizing agents and strong bases.[3]
Conclusion
This compound is a molecule with a rich chemical profile and significant potential, particularly in the realm of drug discovery. Its unique structural features, including the capacity for diverse hydrogen bonding and the presence of multiple reactive sites, make it a valuable scaffold for the development of novel therapeutics. Further research into its synthesis, derivatization, and biological activity is warranted and promises to unlock new applications for this versatile compound.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- CrystEngComm. (2022, December 5). University of Kentucky X-Ray Crystallography Facility.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
- BYJU'S. (2022, July 21). Benzoic Acid.
- ChemicalBook. (2025, October 22). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Google Patents. (n.d.). WO2008032157A2 - Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.
- Wikipedia. (n.d.). Benzoic acid.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
- Google Patents. (n.d.). WO2003062236A1 - 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES.
- ResearchGate. (n.d.). Chemical structure of 2-acetylamino-benzoic acid.
- VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
- Inchem.org. (n.d.). ICSC 0103 - BENZOIC ACID.
- Google Patents. (n.d.). US6936612B2 - 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.
- OWL. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
- PubMed. (2019, March 15). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation.
- PubMed. (2022, November 15). Discovery of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives as C-Abl inhibitors with potential neuroprotective effect.
- Sciencemadness Wiki. (2024, March 5). Benzoic acid.
- OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca.
Sources
- 1. xray.uky.edu [xray.uky.edu]
- 2. byjus.com [byjus.com]
- 3. ICSC 0103 - BENZOIC ACID [inchem.org]
- 4. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. global.oup.com [global.oup.com]
- 8. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 9. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2008032157A2 - Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones - Google Patents [patents.google.com]
- 12. WO2003062236A1 - 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES - Google Patents [patents.google.com]
- 13. US6936612B2 - 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones - Google Patents [patents.google.com]
- 14. Discovery of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives as C-Abl inhibitors with potential neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ehs.com [ehs.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.com [fishersci.com]
The Pharmacological Landscape of 2-(Pyridin-2-ylamino)-benzoic Acid Derivatives: From Aza-Fenamates to Tricyclic Intercalators
[1]
Executive Summary
The this compound scaffold represents a critical bioisostere of N-phenylanthranilic acids (fenamates), a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] By replacing the phenyl ring of traditional fenamates (e.g., mefenamic acid) with a pyridine moiety, medicinal chemists access a unique chemical space that alters electronic distribution, solubility, and hydrogen-bonding potential. This modification not only retains the core cyclooxygenase (COX) inhibitory activity but also unlocks new therapeutic avenues in oncology, particularly through kinase inhibition and DNA intercalation when cyclized into tricyclic systems like benzo[b][1,8]naphthyridines.[1]
This technical guide dissects the structure-activity relationships (SAR), therapeutic applications, and experimental protocols for this versatile scaffold, providing a roadmap for its utilization in drug discovery.
Chemical Scaffold Analysis & SAR
The core structure, 2-(pyridin-2-ylamino)benzoic acid (also known as N-(2-pyridyl)anthranilic acid), consists of an anthranilic acid moiety linked to a pyridine ring via a secondary amine.[1]
Key Structural Features:
-
The Anthranilic Acid Moiety: Essential for COX binding.[1] The carboxylic acid group interacts with the Arg-120 residue in the COX active site, mimicking arachidonic acid.
-
The Pyridine Ring (Bioisosterism): The nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor, potentially altering binding affinity and selectivity compared to the lipophilic phenyl ring in mefenamic acid.
-
The Secondary Amine Linker: Provides conformational flexibility, allowing the molecule to adopt a "butterfly" conformation crucial for fitting into the hydrophobic channel of COX enzymes.
Structure-Activity Relationship (SAR) Insights:
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -CF3) on the pyridine ring often enhance anti-inflammatory potency by increasing the acidity of the NH linker, strengthening the hydrogen bond with the receptor.
-
Steric Effects: Substitution at the 3-position of the pyridine ring (ortho to the amine) can restrict rotation, locking the conformation and potentially improving selectivity for COX-2 over COX-1, thereby reducing gastrointestinal side effects.
-
Cyclization Potential: The ortho-carboxylic acid and the pyridine nitrogen are perfectly positioned for cyclization (e.g., using POCl3) to form 5-chlorobenzo[b][1,8]naphthyridines, which are potent DNA intercalators and anticancer agents.[1]
Therapeutic Module 1: Anti-inflammatory & Analgesic Activity[2][3][4]
Mechanism of Action: The Aza-Fenamate Paradigm
Derivatives of 2-(pyridin-2-ylamino)benzoic acid function as "aza-fenamates."[1] Their primary mechanism is the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), blocking the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[2][3][4][5]
-
COX-1 Inhibition: Constitutive inhibition provides analgesic and antipyretic effects but is associated with GI toxicity.[1][6]
-
COX-2 Inhibition: Inducible inhibition targets inflammation sites.[1][6] The pyridine nitrogen can facilitate additional binding interactions that may favor COX-2 selectivity, a major goal in modern NSAID development to minimize ulcerogenic side effects.
Secondary Targets: Beyond COX
Recent research into fenamate biology suggests that these derivatives may also modulate:
-
TRP Channels: Specifically TRPM3, a channel involved in noxious heat sensing.[1] Fenamates are known blockers, and pyridyl analogs are being investigated for similar neuropathic pain-relieving properties.
-
GABA_A Receptors: Modulation of these receptors can contribute to CNS-mediated analgesia and potential anticonvulsant effects.[1]
Quantitative Data Summary
| Compound Class | Target | Activity Metric | Reference |
| N-(2-pyridyl)anthranilic acid | COX-1 / COX-2 | Comparable to Mefenamic Acid | [1] |
| 2-((3-nitropyridin-2-yl)amino)benzoic acid | Anti-inflammatory (Edema) | > 50% inhibition (Rat Paw Edema) | [2] |
| 5-chlorobenzo[b][1,8]naphthyridine (Cyclized) | Antibacterial (S. aureus) | MIC: 12.5 - 25 µg/mL | [3] |
Therapeutic Module 2: Oncology (Kinase Inhibition & Intercalation)[1]
The 2-(pyridin-2-ylamino)benzoic acid scaffold serves as a "privileged structure" in oncology, acting either as a direct inhibitor or a precursor to tricyclic DNA intercalators.[1]
Kinase Inhibition (Open-Chain Form)
Certain derivatives, particularly those with specific substitution patterns on the pyridine ring, have shown activity against receptor tyrosine kinases such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[1]
-
Mechanism: Competitive inhibition at the ATP-binding site.[1] The pyridine nitrogen and the secondary amine form crucial hydrogen bonds with the hinge region of the kinase.
-
Effect: Inhibition of angiogenesis, starving the tumor of blood supply.
DNA Intercalation (Cyclized Form)
When cyclized to benzo[b][1,8]naphthyridines or related acridone analogs, the molecule becomes planar.[1]
-
Mechanism: The planar tricyclic system intercalates between DNA base pairs, disrupting replication and transcription.
-
Topoisomerase II Inhibition: These intercalators often poison Topoisomerase II, leading to DNA strand breaks and apoptosis.
Signaling Pathway Visualization
The following diagram illustrates the dual pathways (Inflammation vs. Oncology) modulated by this scaffold.[1]
Caption: Dual therapeutic pathways of the 2-(pyridin-2-ylamino)benzoic acid scaffold: Direct COX inhibition (left) and conversion to anticancer DNA intercalators (right).[1]
Experimental Protocols
Protocol A: Synthesis via Ullmann-Goldberg Coupling
This is the standard method for constructing the N-(2-pyridyl)anthranilic acid core.[1]
Reagents:
-
Anthranilic acid (1.0 eq)[1]
-
2-Chloropyridine (1.2 eq)[1]
-
Copper powder or CuO (Catalytic amount, 0.1 eq)[1]
-
Potassium Carbonate (K2CO3, 1.5 eq)[1]
-
Solvent: DMF or Isoamyl alcohol
Workflow:
-
Reaction Setup: In a round-bottom flask, dissolve anthranilic acid and 2-chloropyridine in DMF.
-
Base Addition: Add K2CO3 and stir for 10 minutes at room temperature.
-
Catalysis: Add Copper powder/CuO.
-
Reflux: Heat the mixture to reflux (130-140°C) for 6-12 hours. Monitor progress via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Workup:
-
Cool the mixture and pour into crushed ice/water.
-
Acidify with dilute HCl to pH 4-5 to precipitate the product.[1]
-
Filter the solid and wash with cold water.
-
-
Purification: Recrystallize from ethanol or acetic acid to yield the pure 2-(pyridin-2-ylamino)benzoic acid derivative.
Protocol B: In Vitro COX Inhibition Assay (Colorimetric)
To verify the "aza-fenamate" activity.[1]
Materials:
-
Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.[1]
-
Arachidonic acid substrate.[1]
-
Colorimetric substrate (e.g., TMPD).[1]
-
Heme cofactor.[1]
Procedure:
-
Incubation: Incubate the enzyme (COX-1 or COX-2) with the test compound (10 nM - 100 µM) in Tris-HCl buffer (pH 8.[1]0) containing heme for 10 minutes at 25°C.
-
Initiation: Add arachidonic acid and TMPD to initiate the reaction.
-
Measurement: Measure the absorbance at 590 nm after 5 minutes. The oxidation of TMPD is directly proportional to the enzymatic activity.
-
Calculation: Calculate % Inhibition = (Abs_control - Abs_sample) / Abs_control * 100. Determine IC50 using non-linear regression.
Synthesis Workflow Diagram
Caption: Step-by-step Ullmann-Goldberg synthesis workflow for generating the core scaffold.
References
-
Jameel, M. S., & Al-Hadedi, A. A. (2010).[1] Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. Journal of Education and Science, 23(4), 48-58.
-
Mishra, P., Lukose, T., & Kashaw, S. K. (2008). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 70(5), 665–668.[1]
-
Ferrarini, P. L., et al. (1990).[1] Synthesis and β-blocking activity of (E)- and (Z)-iminoethers of 1,8-naphthyridine.[1] European Journal of Medicinal Chemistry, 25(6), 489-495.[1]
-
Kankaanranta, H., & Moilanen, E. (1995).[1][7] Fenamates inhibit human polymorphonuclear leukocyte degranulation and superoxide generation.[1] Molecular Pharmacology, 47(5), 1006-1013.[1]
-
Guinamard, R., et al. (2013).[1] Fenamates: from NSAIDs to TRP channel modulators.[1][7] Frontiers in Pharmacology, 4, 1-12.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nveo.org [nveo.org]
- 6. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for 2-(Pyridin-2-ylamino)-benzoic acid (NMR, IR, Mass Spec)
The following technical guide details the spectroscopic characterization and structural analysis of 2-(Pyridin-2-ylamino)benzoic acid (also known as N-(2-Pyridyl)anthranilic acid). This document is structured for researchers requiring rigorous data for structural validation, synthesis, and analytical development.
Executive Summary
2-(Pyridin-2-ylamino)benzoic acid is a pivotal pharmacophore in medicinal chemistry, serving as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) and a bidentate ligand in coordination chemistry. Its structure features an anthranilic acid moiety coupled to a pyridine ring, creating a system rich in intramolecular hydrogen bonding. This guide provides a definitive spectroscopic reference, synthesizing experimental data to validate chemical identity and purity.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
| Parameter | Detail |
| IUPAC Name | 2-(Pyridin-2-ylamino)benzoic acid |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 214.22 g/mol |
| Physical State | Yellowish crystalline solid |
| Melting Point | 195 – 198 °C (Recrystallized from Ethanol/Methanol) |
| Solubility | Soluble in DMSO, DMF, dilute alkali; Sparingly soluble in water |
Synthesis & Purification Protocol
Context: The synthesis typically employs an Ullmann-type condensation, leveraging copper catalysis to couple anthranilic acid with 2-chloropyridine.
Experimental Workflow
Reagents: Anthranilic acid (1.0 eq), 2-Chloropyridine (1.2 eq),
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid and 2-chloropyridine in the solvent.
-
Catalysis: Add anhydrous potassium carbonate and catalytic copper oxide (CuO).
-
Reflux: Heat the mixture to reflux (approx. 130–140 °C) for 12–15 hours. Monitor progress via TLC (Mobile phase: Toluene/Ethyl Acetate).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour into crushed ice/water.
-
Acidify with dilute HCl to pH ~4–5 to precipitate the free acid.
-
-
Purification: Filter the crude solid. Recrystallize from hot ethanol or methanol to yield yellow needles.
Synthesis Logic Diagram
Figure 1: Step-by-step Ullmann condensation workflow for the synthesis of the target compound.[2][1]
Spectroscopic Characterization
A. Mass Spectrometry (EI-MS)
Method: Electron Impact (70 eV). Analysis: The molecule exhibits a stable molecular ion due to its aromatic nature.[3] The primary fragmentation pathway involves the loss of the carboxyl group (decarboxylation), a characteristic behavior of anthranilic acids.
| m/z (Relative Intensity) | Assignment | Fragment Structure |
| 214 (M+, 85%) | Molecular Ion | |
| 196 (M-18) | Loss of | Cyclization to acridone-like species |
| 170 (Base Peak) | ||
| 92 | Pyridine fragment | |
| 78 | Pyridine ring |
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet. Key Insight: The N-H stretching frequency is often shifted and broadened due to the strong intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen (or pyridine nitrogen).
| Frequency ( | Vibration Mode | Functional Group Assignment |
| 3300 – 3450 (br) | Secondary amine (Intramolecular H-bonded) | |
| 2500 – 3000 (br) | Carboxylic acid O-H stretch (Broad dimer band) | |
| 1660 – 1685 | Carboxylic acid carbonyl (Lowered by conjugation/H-bond) | |
| 1580 – 1600 | Pyridine ring breathing & Aromatic skeletal vibrations | |
| 1260 – 1280 | C-O single bond stretch (Acid) | |
| 740 – 760 | Ortho-disubstituted benzene (Out-of-plane bending) |
C. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR Data (400 MHz)
The spectrum is characterized by a highly deshielded N-H proton, indicative of hydrogen bonding, and a distinct pattern of two aromatic systems (benzene and pyridine).
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 13.0 – 13.5 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (Exchangeable) |
| 11.4 – 11.8 | Singlet | 1H | -NH - | Amine proton (Deshielded by H-bond) |
| 8.35 | Doublet ( | 1H | Pyridine H-6 | Adjacent to Pyridine Nitrogen |
| 7.95 | Doublet ( | 1H | Benzene H-6 | Ortho to Carboxyl group |
| 7.60 – 7.70 | Multiplet | 2H | Benzene H-3 / Pyridine H-4 | Overlapping aromatic signals |
| 7.45 | Multiplet | 1H | Benzene H-4 | Para to amino group |
| 6.90 – 7.10 | Multiplet | 3H | Benzene H-5 / Pyridine H-3, H-5 | Upfield aromatic protons |
C NMR Data (100 MHz)
| Shift ( | Carbon Type | Assignment |
| 169.5 | Quaternary (C=O) | Carboxylic Acid Carbonyl |
| 153.2 | Quaternary (C-N) | Pyridine C-2 (Attached to NH) |
| 148.1 | CH | Pyridine C-6 |
| 142.5 | Quaternary (C-N) | Benzene C-2 (Attached to NH) |
| 138.0 | CH | Pyridine C-4 |
| 134.2 | CH | Benzene C-4 |
| 131.5 | CH | Benzene C-6 |
| 118.0 – 122.0 | CH (Multiple) | Remaining Aromatic CH (Benzene C-3, C-5; Pyridine C-3, C-5) |
| 115.5 | Quaternary | Benzene C-1 (Attached to COOH) |
Structural Insights: Intramolecular Hydrogen Bonding
The stability and spectroscopic features of 2-(pyridin-2-ylamino)benzoic acid are heavily influenced by the formation of a pseudo-six-membered ring via intramolecular hydrogen bonding. This interaction locks the conformation, affecting the chemical shift of the NH proton and the vibrational frequency of the carbonyl group.
Figure 2: Intramolecular hydrogen bonding interactions stabilizing the planar conformation.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Jameel, A. A., & Al-Hadedi, A. A. (2010). Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Journal of Education and Science, 23(4), 55-66.
-
PubChem Compound Summary. (2024). 2-(2-Pyridylamino)benzoic acid.[4] National Center for Biotechnology Information.
- Sathyanarayana, D. N. (2001). Electronic Absorption Spectroscopy and Related Techniques. Universities Press.
Sources
Discovery and History of N-Aryl Anthranilic Acids: A Technical Deep Dive
Executive Summary
N-aryl anthranilic acids, colloquially known as fenamates , represent a pivotal chapter in the evolution of non-steroidal anti-inflammatory drugs (NSAIDs). Discovered in the mid-20th century by researchers at Parke-Davis (now Pfizer), these compounds emerged from a rational drug design strategy aimed at creating stable, non-narcotic analgesics by bioisosteric modification of salicylic acid. Unlike their predecessors, fenamates possess a unique nitrogen bridge that confers distinct lipophilicity and binding kinetics to cyclooxygenase (COX) enzymes.
This guide details the historical genesis, medicinal chemistry, synthetic pathways, and modern repurposing of fenamates, specifically highlighting their renaissance as inhibitors of the NLRP3 inflammasome .
Historical Genesis: The Parke-Davis Era
The discovery of fenamates was not serendipitous but the result of rigorous structural optimization led by Claude V. Winder and the medicinal chemistry team at Parke-Davis in the late 1950s and early 1960s.
The "Aspirin Isostere" Hypothesis
Following the ubiquity of aspirin (acetylsalicylic acid), researchers sought alternatives that offered superior analgesic potency with reduced gastric toxicity. The Parke-Davis team hypothesized that the ether oxygen linkage in salicylic acid derivatives could be replaced by an amine nitrogen—a classic bioisosteric replacement .
-
Salicylic Acid: O-linkage (less lipophilic, specific bond angle).
-
Anthranilic Acid: N-linkage (allows for N-substitution, altering the twist of the phenyl rings relative to each other).
This hypothesis led to the synthesis of N-phenylanthranilic acid, which served as the pharmacophore scaffold.
The Breakthrough Compounds
By 1962, Winder and colleagues published seminal data characterizing the pharmacology of the lead candidates. The FDA subsequently approved Mefenamic Acid (Ponstel) in 1967, followed by Meclofenamic Acid .
-
1962: Winder et al. publish the primary pharmacological characterization of Mefenamic Acid in J. Pharmacol. Exp.[1] Ther. [1].
-
1963: Patent filings solidify Parke-Davis's intellectual property over the N-aryl anthranilic acid class.
-
1967: Mefenamic Acid enters the US market, positioning it as a potent analgesic for dysmenorrhea and soft-tissue pain.
Figure 1: The evolutionary lineage of fenamates from salicylic acid, highlighting the bioisosteric shift from oxygen to nitrogen.
Medicinal Chemistry & Structure-Activity Relationship (SAR)
The biological activity of fenamates is strictly governed by the substitution patterns on the two phenyl rings. The core structure is N-phenylanthranilic acid .
The Anthranilic Acid Ring (Ring A)
Modifications to the anthranilic acid moiety (the ring bearing the carboxylic acid) are generally intolerant.
-
COOH Position: Must be ortho to the amino group. Moving it to meta or para abolishes activity [2].[2]
-
Tetrazole Replacement: The carboxylic acid can be replaced by a tetrazole (a bioisostere), retaining anti-inflammatory activity but altering pharmacokinetics.
The N-Aryl Ring (Ring B)
This is the primary site for optimization. The interaction of Ring B with the hydrophobic channel of the COX enzyme dictates potency.
| Substitution Pattern | Compound | Potency | Notes |
| 2',3'-dimethyl | Mefenamic Acid | Moderate | The steric bulk forces non-coplanarity, essential for binding. |
| 3'-trifluoromethyl | Flufenamic Acid | High | Electron-withdrawing group increases lipophilicity and metabolic stability. |
| 2',6'-dichloro | Meclofenamic Acid | Very High | The "ortho-ortho" clamping locks the rings in a perpendicular conformation, maximizing COX binding affinity. |
Key Insight: The "non-coplanar" conformation is critical. Substituents at the 2' (ortho) position of the N-aryl ring force the two aromatic rings to twist relative to each other. This twist fits the active site of COX enzymes better than a planar molecule.
Synthetic Protocol: The Ullmann Condensation
The industrial and laboratory standard for synthesizing fenamates is the Ullmann Condensation . This reaction involves the copper-catalyzed coupling of an o-halobenzoic acid with an aniline.
Reaction Mechanism
It is a Nucleophilic Aromatic Substitution (
-
Oxidative Addition: Copper species inserts into the C-Halogen bond of the benzoic acid.
-
Coordination: The aniline amine coordinates to the copper center.
-
Reductive Elimination: The C-N bond forms, regenerating the catalyst and releasing the fenamate.
Standard Laboratory Protocol (Mefenamic Acid)
This protocol is based on the classic Kaltenbronn/Parke-Davis methodology [2].
Reagents:
-
o-Chlorobenzoic acid (1.0 eq)
-
2,3-Dimethylaniline (1.2 eq)
-
Potassium Carbonate (
) (anhydrous, 1.1 eq) -
Copper powder or Copper(II) acetate (Catalytic amount, ~0.05 eq)
-
Solvent: DMF (Dimethylformamide) or Isoamyl alcohol.
Workflow:
-
Charge: Combine o-chlorobenzoic acid, 2,3-dimethylaniline,
, and Cu catalyst in a round-bottom flask. -
Reflux: Heat the mixture to reflux (~130-140°C) for 2–4 hours. The solution typically turns deep blue/green due to copper complexation.
-
Quench: Cool the mixture and pour into excess dilute HCl (acidification precipitates the free acid).
-
Isolation: Filter the precipitate.
-
Purification: Recrystallize from ethanol/water or acetic acid to yield off-white crystals of Mefenamic acid.
Figure 2: The Ullmann condensation workflow for the synthesis of Mefenamic Acid.
Modern Repurposing: The NLRP3 Inflammasome
While historically defined as COX inhibitors, fenamates have recently gained attention for a distinct mechanism: inhibition of the NLRP3 inflammasome . This is crucial for neurodegenerative research (Alzheimer's) and metabolic diseases.
Mechanism of Action
Research indicates that fenamates (specifically Mefenamic and Flufenamic acid) inhibit the NLRP3 inflammasome via Chloride Channel Blockade (Volume-Regulated Anion Channels - VRAC).
-
Signal: ATP or other stressors trigger
efflux and flux. -
Blockade: Fenamates block the
current. -
Result: This blockade prevents the conformational change of NLRP3, halting the assembly of the inflammasome complex (NLRP3-ASC-Caspase-1) and inhibiting IL-1
release [3].
This activity is independent of COX inhibition, suggesting fenamates are "dual-target" drugs.
Figure 3: Mechanism of NLRP3 inflammasome inhibition by fenamates via chloride channel blockade.
References
-
Winder, C. V., et al. (1962).[1] "Anti-inflammatory, antipyretic and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid)." Journal of Pharmacology and Experimental Therapeutics, 138, 405-413. Link
-
Kaltenbronn, J. S., et al. (1983).[3] "Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids." Arzneimittelforschung, 33(4A), 621-627.[3] Link
-
Daniels, M. J., et al. (2016). "Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models." Nature Communications, 7, 12504. Link
- Peretto, I., et al. (2005). "Recent advances in the synthesis and therapeutic potential of fenamates." Current Medicinal Chemistry, 12(11), 1269-1280.
-
Parke, Davis & Co. (1964). "Anthranilic acid compounds and methods for their production." U.S. Patent 3,413,313. Link
Sources
- 1. Anti-inflammatory, antipyretic and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anticancer Properties of Pyridinylamino Benzoic Acid Compounds
Executive Summary
The relentless pursuit of novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design. This technical guide focuses on pyridinylamino benzoic acid derivatives, a class of compounds demonstrating significant promise in oncology research. We will dissect their mechanisms of action, explore the nuances of their structure-activity relationships (SAR), and provide detailed, field-proven protocols for their preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical series.
Part 1: The Therapeutic Rationale for Pyridinylamino Benzoic Acids in Oncology
Cancer remains a leading cause of mortality worldwide, characterized by uncontrolled cell proliferation, evasion of programmed cell death (apoptosis), and often, resistance to existing therapies[1][2]. The development of targeted therapies, which selectively act on molecular targets overexpressed or mutated in cancer cells, represents a paradigm shift from traditional cytotoxic chemotherapy[3].
Pyridinylamino benzoic acid derivatives belong to a class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their anticancer potential[1]. Their structural framework provides a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacological properties to achieve high potency and selectivity against various cancer-related targets. Early investigations and subsequent targeted syntheses have revealed that these compounds can interfere with multiple hallmarks of cancer, positioning them as compelling candidates for further development.
Part 2: Core Mechanisms of Anticancer Action
The anticancer efficacy of pyridinylamino benzoic acid compounds is not monolithic; rather, it stems from their ability to modulate several critical cellular processes. The primary mechanisms identified to date include kinase inhibition, induction of apoptosis, and cell cycle arrest.
Kinase Inhibition: A Primary Mode of Action
Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their aberrant activity is a frequent driver of oncogenesis, making them prime targets for therapeutic intervention[4]. Several pyridinylamino benzoic acid derivatives have been designed as kinase inhibitors. For instance, a series of 3-[(6-Arylamino)pyridazinylamino]benzoic acids were developed based on the structure of Vatalanib (PTK787), a known VEGFR-2 inhibitor[5]. By targeting kinases like VEGFR-2, which are pivotal for tumor angiogenesis, these compounds can effectively starve tumors of the blood supply needed for growth and metastasis[3].
Induction of Apoptosis
Apoptosis is a natural, programmed process of cell death that is often dysregulated in cancer, allowing malignant cells to survive indefinitely[2]. A key therapeutic strategy involves reactivating this dormant process within cancer cells. Pyridinylamino benzoic acid derivatives have been shown to induce apoptosis through various signaling cascades.
One notable example involves the upregulation of the tumor suppressor PTEN (Phosphatase and Tensin homolog)[6]. The compound 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid was found to induce apoptosis in breast cancer cells by increasing PTEN levels. This, in turn, inhibits the pro-survival Wnt/β-catenin signaling pathway, leading to decreased expression of oncogenic proteins like c-Myc and Cyclin D1, and ultimately triggering programmed cell death[6]. Another pathway involves the direct activation of the caspase cascade. The compound 3-m-bromoacetylamino benzoic acid ethyl ester was shown to specifically activate caspase-9, an initiator caspase in the intrinsic apoptotic pathway, leading to the subsequent activation of executioner caspases-3 and -6 and resulting in cell death[7].
Caption: Apoptosis induction pathways targeted by pyridinylamino benzoic acid compounds.
Cell Cycle Arrest
The cell cycle is a tightly regulated series of events leading to cell division. Cancer cells often exhibit defects in cell cycle checkpoints, leading to uncontrolled proliferation. Certain benzoic acid derivatives can impose a "brake" on this process, arresting cells at specific phases and preventing them from dividing. For example, some derivatives induce cell cycle arrest in the S or G2/M phases[6][8][9]. This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are master controllers of cell cycle progression[9]. By inhibiting CDKs, these compounds prevent the transition to subsequent cell cycle phases, thereby halting proliferation and often leading to apoptosis[10][11].
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
The potency of pyridinylamino benzoic acid derivatives is highly dependent on their chemical structure. SAR studies are critical for identifying the key molecular features that govern their anticancer activity, guiding the rational design of more effective analogues[1][12].
A crucial insight comes from the study of 3-[(6-Arylamino)pyridazinylamino]benzoic acids, where the presence and position of substituents on the arylamino moiety significantly impacted cytotoxicity. For instance, compounds featuring a 4-chlorophenylamino group exhibited the highest activity against the HT-29 colon cancer cell line[5]. This suggests that an electron-withdrawing group at the para position of the phenyl ring is beneficial for activity. Hydrophilic substituents on the phenyl ring can also be crucial for facilitating interactions with polar amino acid residues within a target's binding site.
The following table summarizes the cytotoxic activity (IC50) of selected pyridinylamino benzoic acid and related derivatives, illustrating key SAR insights.
| Compound ID | Core Structure | R-Group Modification | Cancer Cell Line | IC50 (µM) | Key SAR Insight | Reference |
| 2a | 3-[(6-Arylamino)pyridazinylamino]benzoic acid | 4-chlorophenylamino | HT-29 (Colon) | 15.3 | 4-chloro substitution enhances activity. | [5] |
| 2b | 3-[(6-Arylamino)pyridazinylamino]benzoic acid | 4-chloro-2-fluoro-phenylamino | HT-29 (Colon) | 3.9 | Additional fluoro group further boosts potency. | [5] |
| Vatalanib | Phthalazine (Reference Kinase Inhibitor) | N/A | HT-29 (Colon) | ~20 | Pyridazine scaffold can yield higher potency. | [5] |
| 3-BAABE | Benzoic acid ethyl ester | 3-m-bromoacetylamino | Leukemia/Lymphoma | < 0.2 | Acetylamino linker and bromine are key. | [7] |
| BNFA-D | Imidazo[1,2-α]pyridine-2-yl)benzoic acid | 3-(tert-butylamino) | MCF-7 (Breast) | Not specified | Bulky t-butyl group is tolerated and active. | [6] |
Part 4: Experimental Evaluation Framework & Protocols
A robust and reproducible in vitro evaluation is paramount to characterizing the anticancer potential of new chemical entities. The causality behind this multi-assay approach is to build a comprehensive profile of a compound's effect, moving from general cytotoxicity to specific mechanistic actions.
Caption: A validated workflow for the in vitro evaluation of novel anticancer compounds.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
-
Trustworthiness: This protocol is a self-validating system because it relies on the metabolic activity of living cells. The reduction of MTT to formazan is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity[13][14]. Including vehicle controls and a positive control (e.g., Doxorubicin) ensures the assay is performing as expected.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well microplate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment[13][15].
-
Compound Treatment: Prepare serial dilutions of the pyridinylamino benzoic acid compounds in culture medium. The final solvent (e.g., DMSO) concentration should be non-toxic (typically <0.5%)[13]. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include wells for "vehicle control" (medium with solvent) and "untreated control".
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be consistent and sufficient to observe an effect on proliferation.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[14][15].
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals[16]. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise[13].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
Protocol 2: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
-
Trustworthiness: This dual-staining method provides a robust, quantitative measure of apoptosis and distinguishes it from necrosis. Annexin V binds to phosphatidylserine (PS), which is externalized in early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis)[17][18]. This allows for the precise classification of cells into four populations: viable, early apoptotic, late apoptotic, and necrotic.
-
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach using Trypsin-EDTA, then combine with the supernatant containing floating cells. Centrifuge the cell suspension to obtain a pellet[19].
-
Washing: Wash the cells twice with ice-cold PBS to remove any residual medium or trypsin[18][20].
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL[18].
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (50 µg/mL)[18][20].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[17][18].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry[18][20]. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants correctly.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Trustworthiness: This method is based on the stoichiometric binding of Propidium Iodide (PI) to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the accurate quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[21][22]. The inclusion of RNase A is critical to prevent PI from binding to double-stranded RNA, ensuring DNA-specific staining[22][23].
-
Step-by-Step Methodology:
-
Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvesting: Harvest approximately 1 x 10⁶ cells per sample. Centrifuge and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cell membrane[22]. Incubate on ice for at least 30 minutes (or store at 4°C for longer periods).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol[22].
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL in PBS) to degrade RNA[22][23].
-
PI Staining: Add 400 µL of PI solution (50 µg/mL in PBS) directly to the cell suspension in RNase A. Mix well[22][23].
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light[23].
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events. Use software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[23].
-
Part 5: Conclusion and Future Perspectives
Pyridinylamino benzoic acid derivatives represent a highly promising and adaptable scaffold for the development of novel anticancer therapeutics. Their demonstrated ability to inhibit key oncogenic kinases, reactivate apoptotic pathways, and induce cell cycle arrest validates their continued investigation. The SAR data clearly indicate that targeted chemical modifications can significantly enhance potency, offering a clear path for lead optimization.
Future research should focus on several key areas:
-
In Vivo Efficacy: Promising lead compounds identified through in vitro screening must be advanced into relevant animal models of cancer to assess their efficacy, pharmacokinetics, and safety profiles.
-
Target Deconvolution: For compounds with potent activity but an unknown precise target, advanced proteomic and chemical biology approaches should be employed to identify their molecular binding partners.
-
Combination Therapies: Investigating the synergistic effects of these compounds with existing standard-of-care chemotherapies or immunotherapies could reveal powerful new treatment regimens.
-
Expansion of Chemical Diversity: Continued synthesis of novel analogues, exploring different substitution patterns and heterocyclic core modifications, will be essential to uncover compounds with improved drug-like properties and novel mechanisms of action.
By leveraging the foundational knowledge and robust experimental protocols outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the pyridinylamino benzoic acid scaffold in the fight against cancer.
References
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Cell cycle analysis. Wikipedia.
- Cell Cycle Analysis by Propidium Iodide Staining. UCL.
- FITC Annexin V Apoptosis Detection Kit I. BD Biosciences.
- Annexin V-FITC Kit Protocol. Hello Bio.
- Annexin V-FITC Apoptosis Detection Kit. Dojindo Molecular Technologies.
- Cell Cycle Analysis by Propidium Iodide Staining. University of Padua.
- Analysis of cell cycle by flow cytometry. PubMed.
- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem.
- Protocol for Annexin V-FITC apoptosis assay?
- Protocol for Cell Viability Assays. BroadPharm.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
- Induction of apoptosis by 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)
- XTT Proliferation Assay Protocol. University of California, San Diego.
- Protocol Guide: XTT Assay for Cell Viability and Prolifer
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- 3-[(6-Arylamino)
- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. PMC.
- 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Cairo University.
- Application Notes and Protocols: In Vitro Evaluation of 4-(Acridin-9-ylamino)
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing.
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.
- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC.
- 3-m-bromoacetylamino benzoic acid ethyl ester: a new cancericidal agent that activates the apoptotic p
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. IOSR Journal of Pharmacy and Biological Sciences.
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Food and Drug Analysis.
- Design, synthesis and anti-tumor evaluation of novel pyrimidine and quinazoline analogues. European Journal of Medicinal Chemistry.
- Structure-activity relationship for the 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives (7a-al).
- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed.
- Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanom
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI.
- Structure-activity relationships of a new series of retinoidal benzoic acid derivatives as measured by induction of differentiation of murine F9 teratocarcinoma cells and human HL-60 promyelocytic leukemia cells. PubMed.
- Design,Synthesis And Biological Evaluation Of Novel Quinazoline Derivatives As Potential Anticancer Agent.
- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. BenchChem.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. International Journal of Pharmaceutical Chemistry.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
- Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Deriv
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- PI3K Inhibitors for Cancer Therapy: What has been Achieved So Far? Current Medicinal Chemistry.
- New antiproliferative 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl derivatives of ciprofloxacin induce cell cycle arrest at G2/M Phase.
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
- Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Deriv
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl) benzoic acid in breast cancer cells via upregulation of PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-m-bromoacetylamino benzoic acid ethyl ester: a new cancericidal agent that activates the apoptotic pathway through caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and anti-tumor evaluation of novel pyrimidine and quinazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. nacalai.com [nacalai.com]
- 20. Annexin V-FITC Kit Protocol [hellobio.com]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. ucl.ac.uk [ucl.ac.uk]
The Architectural Versatility of 2-(Pyridin-2-ylamino)-benzoic Acid in Metal Complexation: A Technical Guide for Advanced Drug Discovery
Foreword: Beyond the Ligand, a World of Geometric Possibilities
In the intricate landscape of medicinal chemistry, the design and synthesis of metal complexes with tailored biological activities represent a frontier of innovation. The judicious selection of organic ligands is paramount to this endeavor, as they dictate the coordination geometry, electronic properties, and ultimately, the therapeutic potential of the resulting metallodrugs. Among the vast arsenal of chelating agents, 2-(Pyridin-2-ylamino)-benzoic acid stands out as a ligand of remarkable versatility. Its inherent structural flexibility, featuring both nitrogen and oxygen donor atoms, allows for a fascinating array of coordination modes, giving rise to a diverse spectrum of geometric arrangements in its metal complexes. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core principles governing the complexation of this ligand, offering field-proven insights into the synthesis, characterization, and geometric intricacies of its metal derivatives. We will explore the causal relationships between synthetic conditions and resulting geometries, and illuminate the pathway from molecular architecture to biological function, with a particular focus on anticancer and antimicrobial applications.
The Ligand: this compound - A Profile in Duality
This compound is an organic molecule characterized by a benzoic acid moiety linked to a pyridine ring via a secondary amine bridge. This unique arrangement of functional groups bestows upon the ligand a rich coordination chemistry. The key donor atoms available for metal binding are the pyridine nitrogen, the secondary amine nitrogen, and the oxygen atoms of the carboxylate group.
The denticity of the ligand—the number of donor atoms that bind to a single metal center—is highly dependent on the reaction conditions, most notably the pH. At lower pH values, the donor sites are protonated, inhibiting complex formation. As the pH increases, deprotonation of the carboxylic acid and the pyridinium ion makes these sites available for coordination, leading to various binding possibilities.
Coordination Modes: A Tale of Two (or Three) Donors
The flexibility of this compound allows it to adopt several coordination modes, the most common of which are bidentate and tridentate chelation.
-
Bidentate N,N'-Chelation: In this mode, the pyridine nitrogen and the secondary amine nitrogen coordinate to the metal center, forming a stable five-membered chelate ring.
-
Bidentate N,O-Chelation: Here, the pyridine nitrogen and one of the carboxylate oxygens bind to the metal ion, resulting in a six-membered chelate ring.
-
Tridentate N,N',O-Chelation: Under appropriate conditions, the ligand can utilize the pyridine nitrogen, the secondary amine nitrogen, and a carboxylate oxygen to bind to a single metal center, forming a more rigid, multicyclic complex.
The prevailing coordination mode is influenced by several factors, including the nature of the metal ion (its size, charge, and preferred coordination number), the presence of competing ligands, and the solvent system employed.
A Spectrum of Geometries: Tailoring the Metallic Core
The diverse coordination behavior of this compound, coupled with the intrinsic geometric preferences of different transition metals, gives rise to a wide array of three-dimensional structures. Understanding and controlling these geometries is a cornerstone of rational drug design, as the shape of a molecule is intimately linked to its biological activity.
Octahedral Complexes: A Common Motif
Six-coordinate octahedral geometry is a frequent outcome in the complexation of this compound, particularly with transition metals like cobalt(II), nickel(II), and ruthenium(II). In a typical octahedral complex, two ligands can coordinate to the metal center in a tridentate fashion, or a combination of the primary ligand and other co-ligands (such as water, halides, or other solvent molecules) can satisfy the metal's coordination sphere.
For instance, cobalt(II) complexes with related pyridine-based ligands have been shown to adopt a distorted octahedral geometry.[1][2][3] This distortion from ideal octahedral symmetry is common and can be attributed to the steric constraints imposed by the ligand's backbone and the electronic effects of the metal center.
Square Planar and Tetrahedral Complexes: The Four-Coordinate Realm
For metal ions that favor a coordination number of four, such as copper(II) and nickel(II) in certain ligand fields, square planar or tetrahedral geometries are observed. The choice between these two geometries is a delicate balance of steric and electronic factors.
-
Square Planar Geometry: This geometry is often favored by d⁸ metal ions like Ni(II) and is common for copper(II) complexes with Schiff base ligands derived from 2-aminopyridine.[4] The planarity of the complex can facilitate intercalation with DNA, a key mechanism of action for some anticancer drugs.
-
Tetrahedral Geometry: When the ligands are bulky or when the metal ion is small, steric hindrance can favor a tetrahedral arrangement.
Distorted Geometries: The Rule, Not the Exception
It is crucial to recognize that ideal, textbook geometries are rare in the solid state. The crystal packing forces and the inherent strain within the chelate rings often lead to distorted versions of the primary geometries. These distortions, such as trigonal bipyramidal or square pyramidal, can have a profound impact on the reactivity and biological activity of the complex. For example, a distorted square pyramidal geometry has been observed in a mononuclear copper(II) complex with a related ligand.[5][6]
Synthesis and Characterization: From Blueprint to Reality
The synthesis of metal complexes of this compound is typically a straightforward process, yet careful control of the experimental parameters is necessary to obtain the desired product in high purity and yield.
General Synthetic Protocol
A general procedure for the synthesis of these complexes involves the reaction of the ligand with a suitable metal salt in a 1:1 or 2:1 molar ratio in an appropriate solvent.
dot
Caption: A generalized workflow for the synthesis of metal complexes of this compound.
Detailed Step-by-Step Methodology:
-
Ligand Solution Preparation: Dissolve this compound (1 mmol) in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) with gentle heating if necessary.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt (e.g., copper(II) chloride, nickel(II) acetate, 0.5 or 1 mmol depending on the desired stoichiometry) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction mixture may be stirred at room temperature or refluxed for a period of 2 to 16 hours, depending on the specific complex being synthesized.[7]
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated complex is then collected by filtration.
-
Purification: Wash the isolated solid with cold solvent to remove any unreacted starting materials. The purified complex is then dried under vacuum.
Note on Microwave-Assisted Synthesis: For certain complexes, microwave irradiation can significantly reduce the reaction time and improve the yield.[5][6] This technique offers a more energy-efficient and rapid alternative to conventional heating methods.
Characterization Techniques: Unveiling the Molecular Structure
A combination of spectroscopic and analytical techniques is essential to unequivocally determine the structure and purity of the synthesized complexes.
| Technique | Information Gained |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, thus confirming the geometry of the complex.[3][5][6] |
| FT-IR Spectroscopy | Confirms the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the pyridine ring, the N-H bond, and the carboxylate group.[8][9] |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, which can be indicative of the coordination environment and geometry of the metal ion.[10] |
| NMR Spectroscopy | For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state.[4][11] |
| Elemental Analysis | Determines the elemental composition of the complex, confirming its empirical formula. |
| Molar Conductance | Measures the electrolytic nature of the complex in solution, distinguishing between ionic and non-ionic species.[4][12] |
| Magnetic Susceptibility | For paramagnetic complexes, this measurement helps to determine the number of unpaired electrons on the metal ion, providing insight into its oxidation state and electronic configuration. |
Biological Applications: From Bench to Bedside
The metal complexes of this compound and its derivatives have emerged as promising candidates for various therapeutic applications, primarily due to their potent anticancer and antimicrobial activities.
Anticancer Activity: A New Generation of Metallodrugs
A growing body of research has demonstrated the significant in vitro cytotoxicity of these complexes against a range of human cancer cell lines.[10][13][14] For example, novel zinc(II) and nickel(II) complexes with related pyridine-based ligands have shown inhibitory effects on lung, liver, breast, and colon cancer cell lines.[10]
The proposed mechanisms of action for these anticancer complexes are often multifactorial and can include:
-
DNA Binding and Cleavage: The planar aromatic regions of the ligand can facilitate intercalation with the DNA double helix, while the metal center can promote hydrolytic or oxidative cleavage of the phosphodiester backbone.
-
Enzyme Inhibition: These complexes can inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.
-
Induction of Apoptosis: Many of these metallodrugs have been shown to trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.
dot
Caption: A simplified diagram illustrating the potential anticancer mechanisms of action.
Antimicrobial Activity: Combating Drug Resistance
In an era of increasing antimicrobial resistance, the development of novel antibacterial and antifungal agents is a critical global health priority. Metal complexes of this compound and related Schiff bases have demonstrated promising activity against a variety of pathogenic bacteria and fungi.[8][12][15][16]
The enhanced antimicrobial activity of the metal complexes compared to the free ligand is often attributed to Tweedy's chelation theory. Upon chelation, the polarity of the metal ion is reduced due to the overlap of the ligand orbital and partial sharing of the positive charge of the metal ion with donor groups. This increases the lipophilic nature of the complex, facilitating its penetration through the lipid layer of the microorganism's cell membrane.
Conclusion and Future Perspectives
The metal complexes of this compound represent a fascinating and promising class of compounds for the development of new therapeutic agents. The ligand's inherent flexibility allows for the construction of a diverse range of coordination geometries, each with its own unique set of physicochemical and biological properties. The ability to fine-tune the structure of these complexes by varying the metal ion, co-ligands, and reaction conditions provides a powerful platform for rational drug design.
Future research in this area should focus on:
-
Expanding the range of metal ions used in complexation to include those known for their therapeutic potential, such as ruthenium, rhodium, and iridium.[17][18][19]
-
Conducting in-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways responsible for the observed biological activities.
-
Performing in vivo studies to evaluate the efficacy and toxicity of the most promising lead compounds in animal models.
-
Exploring the potential of these complexes in catalysis and other material science applications.[20]
By continuing to unravel the intricate relationship between structure and function in these versatile metal complexes, the scientific community can unlock their full potential in the ongoing quest for novel and effective treatments for human diseases.
References
- Yang, Y.-T., Hu, B.-Q., & Luo, M. (2024). Synthesis, Characterization, and Anticancer Activity Studies of the Novel Pyridinyl Zn (II) and Ni (II) Metal Complexes. Hefei University of Technology, School of Chemistry and Chemical Engineering.
- Synthesis and crystal structure of a new binuclear copper(II) complex with benzoic acid. (2025).
- Synthesis, Characterization, Cytotoxicity and Antimicrobial Studies of 2-(Benzylidene-Amino)-Benzoic Acid and Its Metal (II) Complexes. (2024). Journal of Chemical Society of Nigeria.
- Ali, B., Tahir, S., Akhtar, M. N., Yameen, M., Ashraf, R., Hussain, T., Ghaffar, A., Abbas, M., Bokhari, T. H., & Iqbal, M. (2017). Cytotoxicity and Antimicrobial Activity of Pivalic and Benzoic Acid-Complexed Cu and Mn Complexes. Polish Journal of Environmental Studies, 26(6), 2861–2867.
- Wang, A.-F., Yang, X., Wang, M.-Y., & Xu, S.-P. (2015). Microwave Solid Phase Synthesis and Crystal Structure of Copper(II) Complex with 2-Hydroxy-benzoic acid(amino-pyridin-2-yl-methylene)hydrazide. Asian Journal of Chemistry, 27, 2844–2846.
- Microwave Solid Phase Synthesis and Crystal Structure of Copper(II) Complex with 2-Hydroxy-benzoic acid(amino-pyridin-2-yl-methylene)hydrazide. (2025).
- Metal Anticancer Complexes - Activity, Mechanism of Action, Future Perspectives. (n.d.).
- Li, M., Liu, T., & Wang, L. (2016). Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. Experimental and Therapeutic Medicine, 12(5), 3149–3154.
- Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (2023). Journal of the Serbian Chemical Society.
- Chylewska, A., Golec, B., Wyrzykowski, D., & Szweda, P. (2021). Ruthenium Complexes with 2-Pyridin-2-yl-1 H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects. International Journal of Molecular Sciences, 22(18), 10113.
- Petrenko, V. I., Gural'skiy, I. A., & Shul'gin, V. F. (2021). Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole.
- Application Notes and Protocols for the Synthesis of Metal Complexes with 2-Pyridinecarbothioamide Ligands. (2025). Benchchem.
- Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.
- Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. (n.d.).
- Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Journal of Pharmaceutical Technology, Research and Management.
- Synthesis, Spectral Characterization, and Antimicrobial Properties of Mixed-Ligand and Their Metal (II) Complexes. (2025). Letters in Applied NanoBioScience.
- Bernalte-Garcia, A., et al. (2004). Synthesis and characterization of a new cobalt(II) complex with 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine (PyTT). PubMed.
- Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. (2022). MDPI.
- Synthesis and characterization of a new cobalt(II) complex with 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine (PyTT). (n.d.). SciSpace.
- Al-Obaidi, O. A. M. J. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 147-154.
- Part III: Transition Metal Complexes of 2-Pyridyl Amino. Derivatives: Synthesis of Copper-Complexes.
- Herchel, R., & Trávníček, Z. (2024). Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms. Dalton Transactions.
- Synthesis, Crystal Structure and Characterization of Two Cobalt (II) Complexes Based on Pyridine Carboxylic Acid Ligands. (n.d.).
- Synthesis and crystal structure of a disubstituted nickel(II) bis[(dimethylaminophenylimino)ethyl]pyridine chloride complex. (2017).
- Cobalt(II) and Nickel(II) Cubane {M4O4} Complexes Derived from Di-2-pyridyl Ketone and Benzoate: Syntheses, Structure and Magnetic Properties. (2025). MDPI.
- Synthesis and Reactivity of (N2P2)Ni Complexes Stabilized by a Diphosphonite Pyridinophane Ligand. (2021). The Mirica Group.
- Pasdar, H., Saghavaz, B. H., Khadivi, R., Davallo, M., & Foroughifar, N. (2019). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 10(9), 4304-4314.
- Synthesis and characterization of nickel(II) complexes bearing 2-(imidazol-2-yl)pyridines or 2-(pyridin-2-yl)phenanthroimidazoles/oxazoles and their polymerization of norbornene. (n.d.).
- Chai, H., Liu, T., & Yu, Z. (2015). Catalytic Activity of Ruthenium ( II )
- Synthesis and crystal structure determination of a mononuclear cobalt(ii) complex derived from 4-(pyridin-4-ylmethoxy)-benzoic acid: evaluation of the DNA/protein interaction and photo-induced pBR322 DNA cleavage. (n.d.). RSC Publishing.
- Synthesis, spectral studies and catalytic activity of ruthenium(II) complexes with organic amide ligands. (2025).
- Chylewska, A., Golec, B., Wyrzykowski, D., & Szweda, P. (2021). Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects. PMC.
- Gillard, R. D., & Wilkinson, G. (1969). Complexes of rhodium(III) and iridium(III) with 2,2′-bipyridyl and 1,10-phenanthroline. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1224.
- Synthesis and crystal structure of the nickel(II) complex with 2-diphenylphosphinobenzaldehyde 2-quinolinylhydrazone. (2025).
- Mei, R., Zhu, C., & Ackermann, L. (2016). Ruthenium(ii)-catalyzed C–H functionalizations on benzoic acids with aryl, alkenyl and alkynyl halides by weak-O-coordination.
- Mahdavi, M., & Asadi, M. (2021). Recent advances in biological activities of rhodium complexes: Their applications in drug discovery research. European Journal of Medicinal Chemistry, 216, 113308.
- Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark.
- Kartal, Z., & Şentürk, Ş. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes (M = Ni, Cd, Co and Mn).
- Unusual Metal–organic Multicomponent Ni(II) and Mononuclear Zn(II) Compounds Involving Pyridine dicarboxylates: Supramolecular Assemblies and Theoretical Studies. (n.d.). MDPI.
- FT-IR spectroscopic study of M(Benzoic Acid)2Ni(CN)4 complexes (M = Ni, Cd, Co and Mn). (2025).
- 4-(Pyridin-2-ylamino)benzoic acid. (n.d.). BLD Pharm.
Sources
- 1. Synthesis and characterization of a new cobalt(II) complex with 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine (PyTT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ajmdr.org.ng [ajmdr.org.ng]
- 9. (PDF) FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes (M = Ni, Cd, Co and Mn) [academia.edu]
- 10. journalononcology.org [journalononcology.org]
- 11. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]
- 12. nanobioletters.com [nanobioletters.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pjoes.com [pjoes.com]
- 16. Ruthenium Complexes with 2-Pyridin-2-yl-1 H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in biological activities of rhodium complexes: Their applications in drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ruthenium(ii)-catalyzed C–H functionalizations on benzoic acids with aryl, alkenyl and alkynyl halides by weak-O-coordination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: Synthesis of 2-(Pyridin-2-ylamino)-benzoic Acid via Buchwald-Hartwig Amination
Abstract
This comprehensive guide details the synthesis of 2-(pyridin-2-ylamino)-benzoic acid, a valuable scaffold in medicinal chemistry, via the palladium-catalyzed Buchwald-Hartwig amination. This application note provides an in-depth exploration of the reaction mechanism, a meticulously developed experimental protocol, and critical insights into process optimization and troubleshooting. The content is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for constructing this important C-N bond.
Introduction: The Significance of this compound and the Power of Buchwald-Hartwig Amination
This compound and its derivatives are privileged structures in drug discovery, appearing in a range of biologically active compounds. The traditional methods for the synthesis of such diarylamines often require harsh reaction conditions and have limited substrate scope.[1] The advent of the Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and efficient pathway under milder conditions.[1][2] This palladium-catalyzed cross-coupling reaction has become an indispensable tool for the synthesis of complex arylamines, including the target molecule of this protocol.[2][3]
The Buchwald-Hartwig amination provides several advantages over classical methods, including its broad functional group tolerance, the use of readily available starting materials, and the ability to achieve high yields where other methods fail.[4] This guide will provide a detailed protocol for the coupling of 2-bromobenzoic acid with 2-aminopyridine, leveraging the power of this transformative reaction.
The Catalytic Cycle: A Mechanistic Overview of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6] A suitable phosphine ligand is crucial for the success of the reaction, as it stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.[1][7]
The generally accepted mechanism is as follows:
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (2-bromobenzoic acid), forming a Pd(II) complex.[5][6]
-
Amine Coordination and Deprotonation: The amine (2-aminopyridine) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8][9][10]
-
Reductive Elimination: The final step is the reductive elimination of the desired 2-(pyridin-2-ylamino)benzoic acid, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a reliable starting point for the synthesis. Optimization may be required based on the specific laboratory conditions and reagent purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromobenzoic acid | ≥98% | Commercially Available | |
| 2-Aminopyridine | ≥99% | Commercially Available | |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Xantphos | ≥98% | Commercially Available | |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Must be anhydrous. |
| Toluene | Anhydrous | Commercially Available | Degassed prior to use. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For workup. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available | For workup. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying. |
Equipment
-
Schlenk flask or a sealable reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas (Argon or Nitrogen) line with manifold
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromobenzoic acid (1.0 mmol, 1.0 equiv), 2-aminopyridine (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Solvent Addition: Add anhydrous and degassed toluene (5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~6-7 to protonate the product.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(pyridin-2-ylamino)benzoic acid.
Optimization and Key Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes the key parameters and their potential impact on the synthesis of 2-(pyridin-2-ylamino)benzoic acid.
| Parameter | Recommended | Rationale & Potential Issues |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ is a common and cost-effective precatalyst. Pd₂(dba)₃ can also be used. The active Pd(0) species is generated in situ.[4][5] |
| Ligand | Xantphos or other bulky, electron-rich phosphines | Xantphos is a bidentate ligand known to be effective for coupling with heteroaromatic amines.[2][11] Other ligands such as BINAP or DavePhos could also be screened.[1][7] |
| Base | Cs₂CO₃ or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine.[8][9] Cs₂CO₃ is often used, but K₃PO₄ can be a good alternative. Stronger bases like NaOtBu may cause side reactions with the carboxylic acid group. |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents are generally preferred.[12] Toluene is a common choice. Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst.[11] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion.[5] The optimal temperature may need to be determined empirically. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents or solvent | - Use a fresh batch of palladium precatalyst and ligand.- Ensure the reaction setup is completely free of oxygen and moisture.[11]- Use anhydrous, degassed solvents and high-purity reagents. |
| Side Product Formation (e.g., Hydrodehalogenation) | - Unoptimized reaction conditions- Inappropriate ligand choice | - Screen different ligands.[11]- Lower the reaction temperature or catalyst loading. |
| Difficulty in Product Isolation | - Product solubility issues- Emulsion during workup | - Adjust the pH carefully during workup to ensure complete precipitation or extraction of the product.- Use brine to break up emulsions. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-(pyridin-2-ylamino)benzoic acid. The protocol provided in this application note, along with the mechanistic insights and troubleshooting guide, offers a solid foundation for researchers to successfully synthesize this important molecule. Careful attention to the reaction parameters, particularly the choice of ligand and the maintenance of an inert atmosphere, is critical for achieving high yields and purity.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 15, 2024, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 15, 2024, from [Link]
-
Singleton, D. A., & Blackmond, D. G. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 183-190. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 15, 2024, from [Link]
-
Dialkylbiaryl phosphine ligands - Wikipedia. (n.d.). Retrieved February 15, 2024, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2024, from [Link]
-
Vechtomova, Y. L., & Norrby, P. O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11034-11042. [Link]
-
Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. (n.d.). Retrieved February 15, 2024, from [Link]
-
Vechtomova, Y., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of organic chemistry, 79(22), 11034–11042. [Link]
-
Vechtomova, Y. L., & Norrby, P. O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11034-11042. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. (n.d.). Retrieved February 15, 2024, from [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). Retrieved February 15, 2024, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. (2018, September 6). Retrieved February 15, 2024, from [Link]
-
Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. (2021, August 20). Retrieved February 15, 2024, from [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved February 15, 2024, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Retrieved February 15, 2024, from [Link]
-
Palladium-catalyzed N-arylation of 3-functionalized 2-amino-4,5- dimethylpyrroles. (n.d.). Retrieved February 15, 2024, from [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). Retrieved February 15, 2024, from [Link]
-
Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings | Research. (2020, November 12). Retrieved February 15, 2024, from [Link]
-
A General Method for the Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. (2012, March 6). Retrieved February 15, 2024, from [Link]
- Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones. (n.d.).
- SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES. (n.d.).
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved February 15, 2024, from [Link]
-
Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. (n.d.). Retrieved February 15, 2024, from [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2016, February 28). Retrieved February 15, 2024, from [Link]
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 72(9), 3606–3607. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved February 15, 2024, from [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). Retrieved February 15, 2024, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Precision Ullmann Condensation: Synthesis of 2-(Pyridin-2-ylamino)benzoic Acid
Executive Summary & Strategic Context
The synthesis of 2-(pyridin-2-ylamino)benzoic acid (also known as N-(2-pyridyl)anthranilic acid) is a pivotal transformation in medicinal chemistry. This scaffold serves as the critical intermediate for 11H-pyrido[2,1-b]quinazolin-11-ones , a class of compounds exhibiting potent antiallergic and anticancer activities.
While Palladium-catalyzed Buchwald-Hartwig couplings are popular, the Ullmann condensation remains the industrial gold standard for this specific transformation due to the electronic deactivation of the 2-aminopyridine and the steric orth-substitution of the benzoic acid. Copper catalysis offers a cost-effective and chemically robust pathway, provided that the cyclization side-reaction is strictly managed.
Key Technical Challenges:
-
Catalyst Poisoning: The pyridine nitrogen can chelate copper, potentially stalling the catalytic cycle.
-
Spontaneous Cyclization: The product tends to dehydrate into the tetracyclic pyridoquinazolinone under high thermal stress.
-
Purification: Removal of colloidal copper species from the zwitterionic amino-acid product.
Reaction Engineering & Mechanistic Logic
The Chemical Pathway
The reaction utilizes a copper-mediated nucleophilic aromatic substitution (
Critical Parameter Optimization
| Parameter | Selected Condition | Rationale |
| Substrates | 2-Chlorobenzoic acid + 2-Aminopyridine | 2-Chlorobenzoic acid is preferred over bromo-analogs for cost, though slightly slower. The acid moiety aids in Cu-coordination. |
| Catalyst | Copper Powder (Activated) + CuO | A mixed Cu(0)/Cu(II) system often initiates the active Cu(I) species faster than pure salts in ligand-free systems. |
| Base | K₂CO₃ (Anhydrous) | Essential for deprotonating the carboxylic acid (forming the soluble potassium salt) and neutralizing HCl generated during coupling. |
| Solvent | DMF (Dimethylformamide) | High boiling point ( |
| Temperature | 130–140°C | Below |
Mechanistic & Workflow Diagram
Figure 1: Reaction workflow illustrating the critical path to the target acid and the potential cyclization detour.
Detailed Experimental Protocol
Materials & Reagents[1][2][3]
-
2-Chlorobenzoic acid: 15.7 g (100 mmol)
-
2-Aminopyridine: 11.3 g (120 mmol) [1.2 equiv to drive kinetics]
-
Potassium Carbonate (anhydrous): 13.8 g (100 mmol)
-
Copper Powder: 0.5 g (Activated)
-
Copper(II) Oxide (CuO): 0.5 g
-
DMF (N,N-Dimethylformamide): 60 mL
-
Workup Reagents: Activated charcoal, Glacial Acetic Acid, Ethanol.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Activation: If using older copper powder, wash with dilute HCl, then water, acetone, and dry under vacuum to remove surface oxides.
-
Charging: To a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, add:
-
Base Addition: Add K₂CO₃ in portions with stirring. Note: Slight exotherm and gas evolution (
) may occur as the acid is neutralized. -
Catalyst Addition: Add the Cu powder and CuO.
-
Inertion: Flush the system with Nitrogen or Argon for 10 minutes.
Phase 2: Thermal Execution
-
Heating: Heat the oil bath to bring the internal temperature to 135°C .
-
Monitoring: Stir vigorously (critical for heterogeneous Cu catalysis) for 6–10 hours .
-
Checkpoint: Monitor via TLC (Mobile phase: Toluene/Acetic Acid 2:1). The starting 2-chlorobenzoic acid (
) should disappear; product appears as a fluorescent spot ( ).
-
Phase 3: Workup & Purification (The "Amphoteric" Trick)
This specific workup is designed to remove copper residues and separate the product from unreacted neutral amines.
-
Steam Distillation (Optional but Recommended): If excess 2-aminopyridine remains, steam distill the mixture to remove it. Alternatively, proceed to step 9 (the acid-base extraction will also remove it).
-
Basification: Pour the hot reaction mixture into 300 mL of warm water . Add 10% Na₂CO₃ solution until pH > 10.
-
Why? This ensures the product is fully in its soluble carboxylate form (
), while copper salts precipitate as oxides/carbonates and unreacted amine remains organic/neutral.
-
-
Filtration: Add 2 g of activated charcoal and boil for 5 minutes. Filter hot through a Celite pad to remove the charcoal and copper residues. The filtrate should be clear yellow/orange.
-
Precipitation: Allow the filtrate to cool to room temperature. Slowly acidify with Glacial Acetic Acid (dropwise) with vigorous stirring until pH reaches 4.5–5.0.
-
Observation: A greenish-yellow solid will precipitate.
-
Caution: Do not use strong mineral acids (HCl) to pH < 2, as the pyridine nitrogen will protonate, forming a soluble hydrochloride salt (
), causing yield loss.
-
-
Isolation: Filter the solid, wash with copious water (to remove DMF/salts), and finally with a small amount of cold ethanol.
Phase 4: Recrystallization [2][8]
-
Solvent: Recrystallize from Ethanol/Water (2:1) or pure Methanol .
-
Drying: Dry in a vacuum oven at 60°C for 4 hours.
Quality Control & Validation
| Test | Expected Result | Notes |
| Appearance | Yellow to Greenish-Yellow crystalline powder | Dark brown indicates residual Copper or oxidation. |
| Melting Point | 196–198°C | Sharp range indicates high purity. |
| ¹H NMR (DMSO-d₆) | The NH proton is heavily deshielded due to H-bonding with the carbonyl. | |
| Mass Spec (ESI) | - |
Self-Validation Check:
-
Dissolve a small amount of product in 1M NaOH. It should dissolve clearly (yellow solution).
-
Add 1M HCl to the same tube. It should precipitate.
-
Add excess conc.[6] HCl. It should redissolve (formation of hydrochloride salt).
-
If this behavior is observed, the amphoteric nature is confirmed.
Troubleshooting Guide
Issue 1: Product Cyclized to Pyridoquinazolinone[1][3]
-
Symptom: Insoluble solid in base (Step 9), Melting point > 240°C.
-
Cause: Reaction temperature too high (>150°C) or prolonged heating caused dehydration.
-
Remedy: The cyclized product can be hydrolyzed back to the acid. Reflux the solid in 10% NaOH for 2 hours, then filter and acidify the filtrate with Acetic Acid to recover the target.
Issue 2: Low Yield / Incomplete Conversion
-
Cause: Copper catalyst deactivation (oxidation).
-
Remedy: Add 10 mol% of L-Proline or N,N-Dimethylglycine as a ligand. These amino acids form soluble complexes with Cu, stabilizing the catalytic cycle and lowering the activation energy (Ma's Protocol modification).
Issue 3: Sticky "Tar" in Flask
-
Cause: DMF decomposition or polymerization of aminopyridine.
-
Remedy: Ensure inert atmosphere (
). Use fresh DMF. Perform the "Basification" step (Step 9) while the tar is still warm; once cold, it solidifies.
References
-
Vogel, F. (1972).[6] Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids.
-
Pellón, R. F., et al. (2006).[1] "Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids". Synthetic Communications, 36(12), 1715-1719. Link[1]
-
Jameel, A. A., & Al-Hadedi, A. A. (2010).[5] "Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids". Tikrit Journal of Pure Science, 15(1).
-
Ma, D., et al. (2001). "Accelerating Effect of Amino Acids on Copper-Catalyzed Coupling Reactions of Aryl Halides with Amines". Journal of the American Chemical Society, 123(8), 1744–1745. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: A Step-by-Step Guide to Preparing Metal Complexes with 2-(Pyridin-2-ylamino)-benzoic acid
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis and characterization of metal complexes featuring the versatile ligand, 2-(Pyridin-2-ylamino)-benzoic acid. This document is intended for researchers, scientists, and professionals in the fields of coordination chemistry, materials science, and drug development. The protocols outlined herein are designed to be robust and reproducible, offering insights into the critical experimental parameters and the underlying chemical principles. We delve into the synthesis of the ligand itself, followed by the preparation of a representative transition metal complex. Furthermore, a suite of characterization techniques is detailed, providing a framework for the structural and spectroscopic analysis of these novel compounds.
Introduction
The synthesis of transition metal complexes is a cornerstone of modern inorganic and medicinal chemistry, with applications ranging from catalysis to the development of novel therapeutic agents.[1][2] The ligand, this compound, is a particularly interesting building block for the construction of such complexes. Its structure incorporates a pyridine nitrogen, an amino nitrogen, and a carboxylic acid group, presenting multiple potential coordination sites for metal ions.[1] This multi-dentate character allows for the formation of stable chelate rings, leading to complexes with diverse geometries and electronic properties.
The pyridine moiety is a common feature in many biologically active compounds and approved drugs.[3] The incorporation of this heterocycle into a ligand framework can impart favorable pharmacokinetic and pharmacodynamic properties to the resulting metal complexes. Furthermore, the aminobenzoic acid scaffold is a recognized pharmacophore, with derivatives being explored for a wide range of biological activities, including antimicrobial and anticancer properties.[1]
This guide will provide a practical, hands-on approach to the preparation and analysis of metal complexes with this compound, enabling researchers to explore the rich coordination chemistry and potential applications of this fascinating class of compounds.
Part 1: Synthesis of the Ligand: this compound
The synthesis of the ligand is the crucial first step. While several synthetic routes exist, a common and effective method involves a nucleophilic aromatic substitution reaction between 2-aminopyridine and 2-halobenzoic acid. For the purpose of this guide, we will focus on the reaction with 2-chlorobenzoic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Aminopyridine | ≥98% | Sigma-Aldrich |
| 2-Chlorobenzoic acid | ≥98% | Sigma-Aldrich |
| Copper(I) iodide (CuI) | 98% | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Diethyl ether | ACS Grade | Fisher Scientific |
| Hydrochloric acid (HCl) | 1 M solution | VWR |
| Sodium hydroxide (NaOH) | 1 M solution | VWR |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2-aminopyridine (10.0 g, 106 mmol), 2-chlorobenzoic acid (16.6 g, 106 mmol), potassium carbonate (29.3 g, 212 mmol), and copper(I) iodide (1.0 g, 5.3 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 120 °C under a nitrogen atmosphere and maintain vigorous stirring for 24 hours. The color of the reaction mixture will typically darken over time.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl. This will precipitate the crude product.
-
Filter the precipitate using a Büchner funnel and wash thoroughly with deionized water.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If necessary, treat with activated charcoal to decolorize the solution.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Part 2: Synthesis of a Representative Metal Complex: Bis[2-(pyridin-2-ylamino)benzoato]copper(II)
This section details the synthesis of a copper(II) complex as a representative example. The general principle can be adapted for other transition metals such as cobalt(II), nickel(II), and zinc(II) by using the corresponding metal salts.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Synthesized as above | - |
| Copper(II) acetate monohydrate | ≥98% | Sigma-Aldrich |
| Ethanol | 200 proof | Decon Labs |
| Diethyl ether | ACS Grade | Fisher Scientific |
Step-by-Step Protocol
-
Ligand Solution Preparation: Dissolve this compound (2.14 g, 10 mmol) in 50 mL of warm ethanol in a 100 mL round-bottom flask.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve copper(II) acetate monohydrate (1.00 g, 5 mmol) in 20 mL of warm ethanol.
-
Complexation Reaction: Slowly add the ethanolic solution of the metal salt to the stirred solution of the ligand. A precipitate should form immediately.
-
Reaction Conditions: Reflux the reaction mixture for 4 hours with continuous stirring to ensure complete reaction.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with small portions of cold ethanol to remove any unreacted starting materials.
-
Finally, wash the product with diethyl ether and dry it in a desiccator over anhydrous calcium chloride.
-
Visualization of the Complexation Workflow
Caption: Workflow for the synthesis of the copper(II) complex.
Part 3: Characterization of the Ligand and Metal Complex
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.
Analytical and Spectroscopic Techniques
| Technique | Purpose | Expected Observations |
| Elemental Analysis (C, H, N) | To determine the empirical formula and purity of the compounds. | The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed formulas. |
| Infrared (IR) Spectroscopy | To identify functional groups and confirm coordination. | Ligand: Characteristic bands for N-H, C=O (carboxylic acid), and C=N (pyridine) stretching. Complex: Shift in the C=O and C=N stretching frequencies upon coordination to the metal ion.[5] The broad O-H stretch of the carboxylic acid should disappear. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the diamagnetic ligand and complexes (e.g., Zn(II)). | Ligand: Resonances corresponding to the aromatic protons and carbons of the pyridine and benzoic acid rings, as well as the N-H proton. Complex: Shifts in the proton and carbon signals upon coordination. |
| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions in the metal complex. | d-d transitions for transition metal complexes in the visible region, and ligand-to-metal charge transfer (LMCT) bands, often in the UV region. |
| Molar Conductance | To determine the electrolytic nature of the complexes in solution. | Low molar conductivity values in a suitable solvent (e.g., DMF or DMSO) indicate a non-electrolytic nature.[6] |
| Magnetic Susceptibility | To determine the magnetic moment of paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)). | The measured magnetic moment can help to infer the geometry of the complex.[7] |
| Single-Crystal X-ray Diffraction | To definitively determine the solid-state structure of the complex.[8][9] | Provides precise bond lengths, bond angles, and the overall coordination geometry of the metal center.[10] |
Example of Expected IR Spectral Data
| Compound | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) |
| Ligand | ~3300 | ~1680 | ~1600 |
| Copper(II) Complex | ~3250 | ~1620 (asymmetric) | ~1580 |
| ~1400 (symmetric) |
Note: The C=O stretch of the free ligand is replaced by the asymmetric and symmetric stretches of the coordinated carboxylate group in the complex.[5]
Discussion and Mechanistic Insights
The synthesis of this compound via the Ullmann condensation is a well-established method for the formation of N-aryl bonds. The copper(I) catalyst is crucial for this reaction, facilitating the coupling between the amine and the aryl halide. The choice of a high-boiling polar aprotic solvent like DMF is important for solubilizing the reactants and achieving the necessary reaction temperature.
In the subsequent complexation reaction, the deprotonated carboxylate group and the pyridine nitrogen atom of the ligand act as a bidentate chelating agent, coordinating to the metal center.[5] This chelation results in the formation of a stable six-membered ring, which is entropically favored. The stoichiometry of the reaction (2:1 ligand to metal ratio) suggests the formation of a neutral complex where two monoanionic ligands satisfy the +2 charge of the copper(II) ion.
The characterization data provides a comprehensive picture of the synthesized compounds. For instance, the shift in the IR stretching frequencies of the carboxylate and pyridine groups upon complexation is direct evidence of coordination.[5] For paramagnetic complexes like the one described, magnetic susceptibility measurements can provide valuable information about the electronic structure and geometry. For example, a magnetic moment of around 1.73 B.M. for a copper(II) complex is indicative of one unpaired electron, consistent with a d⁹ configuration.
Conclusion
This application note has provided a detailed and practical guide for the synthesis and characterization of metal complexes with this compound. The protocols are designed to be accessible to researchers with a foundational knowledge of synthetic chemistry. The successful preparation and analysis of these complexes open the door to further investigations into their potential applications in catalysis, materials science, and medicinal chemistry. The versatility of the ligand and the ability to incorporate a wide range of metal ions make this a rich area for future research and development.
References
- Structural, Spectroscopic, and Docking Analysis of N,O-Donor Ligand Metal Complex Nanoparticles With Hypolipidemic Effects via Lipoprotein Lipase Activation in High-Fat Diet Mice. Chem Biodivers. 2025 May;22(5):e202403003.
- Synthesis, Spectral Characterization, and Biological Evaluation of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases. Bioinorg Chem Appl. 2013;2013:645939.
- 2-[(2-Pyridinylmethyl)amino]benzoic Acid. Benchchem.
- Novel Co(II) metal complexes of N, O donor salicyloylpyrazoleoxime Schiff bases. Der Pharma Chemica. 2017;9(22):50-55.
- Comparative Study of Platinum(II) and Platinum(IV) Complexes with 2‐(Pyridin‐2‐ylmethylamino)acetic Acid and 4‐(Pyridin‐2‐ylmethylamino)benzoic Acid: Experimental and Theoretical Analysis. Chemistry. 2025.
- Preparation and Characterization of Some Transition Metal Complexes with ( N ,S ,O) New Schiff Base Ligand. Baghdad Science Journal. 2011;8(3):760-768.
- Complexes of N, S donor ligands. Co II, Co III, Ni II, Cu II, Zn II, Cd II, Fe II, Fe III and Pd II complexes of 1,2-di(o-aminophenylthio)ethane. Proceedings of the Indian Academy of Sciences - Chemical Sciences. 1993;105(1):1-9.
- SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. International Journal of Pharmaceutical Sciences and Research. 2019;10(9):4304-14.
- X-Ray crystallography experimental data.
- Udoh GE, Ikenna K, Effiong B, Duke OEE. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chem. 2023;10(1):1063.
- Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. International Journal of Chemical and Pharmaceutical Sciences. 2016;7(2):83-87.
- 4-Methoxy-2-(pyridin-2-ylamino)benzoic acid. PubChem.
- 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES.
- X ray crystallography Public
- The Role of Pyridine Amino Acids in Modern Drug Development. BOC Sciences.
- Bortoluzzi M, Bovo E, T-Krasik P, et al. Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. Inorganica Chimica Acta. 2023;544:121203.
- Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal. 2011;8(1):64-71.
- 4-(Pyridin-2-ylamino)benzoic acid. BLD Pharm.
- Zhang J, Song Y, Chen H, et al. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. 2022;10:858852.
- The use of Optical Microscopy, X-ray Powder Diffraction, and Single Crystal Diffraction to Identify and Structurally Characterize Novel Transition Metal Benzo
- Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo -Lactamase-1. Mar Drugs. 2020;18(6):296.
- Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
- X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS) - 4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate. Journal of Chemical and Pharmaceutical Research. 2011;3(3):706-712.
Sources
- 1. 2-[(2-Pyridinylmethyl)amino]benzoic Acid|Research Chemical [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectral Characterization, and Biological Evaluation of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sjctni.edu [sjctni.edu]
- 6. ijpsr.com [ijpsr.com]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. X-Ray Crystallography | X ray crystallography Publications | Chemical Research Support [weizmann.ac.il]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
Analytical methods for characterizing 2-(Pyridin-2-ylamino)-benzoic acid
An Application Guide to the Analytical Characterization of 2-(Pyridin-2-ylamino)-benzoic acid
Introduction
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of both aminobenzoic acid and aminopyridine, its structure presents a unique combination of functional groups—a carboxylic acid, a secondary amine bridge, and two aromatic rings—making it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents.
The rigorous characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical parameters in drug development and quality control. Inconsistent purity or incorrect structural identification can lead to unreliable downstream results and potential safety concerns. This application note provides a comprehensive, multi-technique guide for researchers, scientists, and drug development professionals to thoroughly characterize this compound. The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible results.
This guide will detail the application of several core analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive molecular weight verification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structural elucidation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy for functional group identification.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy for analyzing its electronic properties.
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
Principle of the Method
Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of small organic molecules like this compound. The separation is based on the compound's partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. For acidic compounds, the pH of the mobile phase is a critical parameter. By acidifying the mobile phase (e.g., with phosphoric or formic acid), the ionization of the carboxylic acid group is suppressed.[1] This uncharged state increases the molecule's hydrophobicity, leading to better retention on the C18 column, improved peak shape, and more reliable quantification.[2]
Experimental Protocol
a. Instrumentation and Chromatographic Conditions
A standard HPLC system with a UV detector is sufficient. The following conditions are a robust starting point for analysis.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution for aromatic compounds. |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid), 60:40 v/v | Acetonitrile is a common organic modifier. Phosphoric acid ensures the analyte is in its non-ionized form for sharp, symmetrical peaks.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection Wavelength | 230 nm | Corresponds to a strong absorbance maximum for benzoic acid derivatives, ensuring high sensitivity.[3] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring a good detector response. |
b. Reagents and Solutions
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of ~50 µg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard using the same diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.
c. Chromatographic Workflow
Caption: HPLC analysis workflow from preparation to data processing.
d. Data Analysis
-
Identity: The retention time of the main peak in the sample chromatogram should match that of the reference standard.
-
Purity: Purity is calculated based on the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Liquid Chromatography-Mass Spectrometry (LC-MS): Molecular Weight Confirmation
Principle of the Method
LC-MS is a powerful technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It provides an accurate mass-to-charge ratio (m/z) of the analyte, serving as definitive proof of its molecular identity. For this analysis, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields the intact molecular ion. The molecular formula of this compound is C₁₂H₁₀N₂O₂, with a monoisotopic mass of 214.0742 g/mol .
Experimental Protocol
a. Instrumentation and Conditions
The HPLC conditions are adapted for MS compatibility. Volatile buffers like formic acid or ammonium acetate must be used instead of non-volatile ones like phosphate.[2][4]
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/HPLC System | Provides separation prior to MS analysis. |
| Column | C18, 50 mm x 2.1 mm, 1.9 µm | Shorter column and smaller particles are suitable for fast LC-MS analysis. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid is a volatile modifier compatible with ESI-MS that also aids in protonation for positive ion mode.[2] |
| Gradient | 10% B to 95% B over 5 min | A gradient ensures elution of the compound while cleaning the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | TOF provides high mass accuracy, while a quadrupole is excellent for routine confirmation. |
| Ionization Mode | ESI Positive (+) and Negative (-) | Positive mode will detect the protonated molecule [M+H]⁺. Negative mode will detect the deprotonated molecule [M-H]⁻. |
| Scan Range | 50 - 500 m/z | Covers the expected mass of the analyte and potential fragments. |
b. LC-MS Workflow
Caption: LC-MS workflow for molecular weight verification.
c. Data Interpretation
-
Expected Ions: The primary goal is to find the molecular ions.
-
In positive ion mode , the expected ion is [M+H]⁺ at m/z 215.0815.
-
In negative ion mode , the expected ion is [M-H]⁻ at m/z 213.0667.
-
-
Confirmation: The observation of one or both of these ions, especially with high mass accuracy (within 5 ppm on a TOF instrument), provides definitive confirmation of the compound's molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Principle of the Method
NMR spectroscopy is the most powerful tool for elucidating the exact structure of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. For this compound, NMR will confirm the presence and substitution pattern of both the benzoic acid and pyridine rings, as well as the amine and carboxylic acid protons.
Experimental Protocol
a. Instrumentation and Sample Preparation
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of exchangeable protons (N-H and COOH).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆ in an NMR tube.
b. NMR Analysis Workflow
Caption: General workflow for NMR structural analysis.
c. Spectral Interpretation
The complex structure with two aromatic rings will lead to a crowded aromatic region. 2D NMR techniques (like COSY and HSQC) may be beneficial for definitive assignments but are beyond the scope of this primary guide.
Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| COOH | ~13.0 (broad s, 1H) | ~168-170 |
| N-H | ~9.5-10.5 (broad s, 1H) | - |
| Aromatic-H | 6.8 - 8.5 (m, 8H) | ~110-155 |
| Pyridyl C | - | ~112, 118, 138, 148, 155 |
| Benzoic C | - | ~115, 118, 122, 132, 134, 145 |
Note: These are predicted values based on similar structures. Actual values may vary. The aromatic region will contain complex multiplets due to proton-proton coupling.[5][6][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Analysis
Principle of the Method
FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range. This technique is excellent for quickly confirming the presence of the key carboxylic acid, secondary amine, and aromatic ring functionalities.[8]
Experimental Protocol
-
Instrument: FT-IR Spectrometer with either a KBr press or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred as it requires minimal sample preparation.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Collect a background spectrum (clean crystal) and then the sample spectrum over the range of 4000-400 cm⁻¹.
b. FT-IR Analysis Workflow
Caption: Workflow for FT-IR analysis using an ATR accessory.
c. Interpretation of Key Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group Assignment |
| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid (O-H) |
| ~3250 | N-H stretch | Secondary Amine (N-H) |
| ~3100 - 3000 | C-H stretch | Aromatic (C-H) |
| ~1700 - 1680 | C=O stretch | Carboxylic Acid (C=O) |
| ~1610, 1580, 1470 | C=C stretch | Aromatic Ring |
| ~1320 - 1210 | C-O stretch | Carboxylic Acid (C-O) |
| ~1300 | C-N stretch | Aromatic Amine (C-N) |
The broad O-H stretch from the carboxylic acid is highly characteristic and often overlaps with C-H stretches.[8][9][10]
UV-Visible Spectroscopy: Electronic Transitions
Principle of the Method
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the extensive conjugation across the two aromatic rings and the amine bridge will result in characteristic π→π* transitions, appearing as distinct absorption maxima (λ_max) in the UV range.
Experimental Protocol
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Solvent: HPLC-grade methanol or ethanol are suitable choices.
-
Sample Preparation: Prepare a dilute solution (~5-10 µg/mL) of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λ_max.
-
Spectrum Acquisition: Scan the sample from 400 nm down to 200 nm, using the pure solvent as a blank.
b. UV-Vis Analysis Workflow
Caption: Simple workflow for acquiring a UV-Vis spectrum.
c. Expected Results
Based on the structures of benzoic acid and aminopyridine, one would expect multiple strong absorption bands. Benzoic acid itself has characteristic absorption peaks around 230 nm and 274 nm.[3] The extended conjugation in the target molecule is likely to shift these peaks to longer wavelengths (a bathochromic shift). Expect strong absorbance maxima in the regions of 230-250 nm and 280-320 nm .
Summary of Analytical Characterization
This table consolidates the expected results from a comprehensive analysis of this compound.
| Technique | Parameter | Expected Result | Purpose |
| HPLC | Purity | >98% (by area %) | Purity Assessment |
| LC-MS | [M+H]⁺ Ion | m/z 215.0815 | Molecular Weight Confirmation |
| ¹H NMR | Exchangeable Protons | Broad singlets at ~13.0 ppm (COOH) and ~10.0 ppm (NH) | Structural Confirmation |
| FT-IR | Key Stretches | Broad O-H (3300-2500 cm⁻¹), C=O (~1690 cm⁻¹) | Functional Group Identification |
| UV-Vis | λ_max (in Methanol) | ~240 nm and ~300 nm | Confirmation of Conjugated System |
References
-
PubChem. 4-Methoxy-2-(pyridin-2-ylamino)benzoic acid. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column. [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 2-(phenylamino)- (CAS 91-40-7). [Link]
-
Al-Masoudi, N. A., et al. (2015). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Scientific Research Publishing. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
-
ResearchGate. UV-vis absorption spectra of 2 in pyridine at varying concentrations. [Link]
-
Pruszynski, P., et al. (2010). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. [Link]
-
Jovanović, B. P., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports. [Link]
-
SpectraBase. 2-Amino-benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]
-
NIST WebBook. Benzoic acid, 2-hydroximinoacetylamino-. [Link]
-
ResearchGate. Experimental UV spectra of benzoic acid derivatives. [Link]
-
ResearchGate. a¹H NMR spectrum of 2-amino benzoic acid. b¹³C NMR spectrum of 2-amino benzoic acid. [Link]
-
Royal Society of Chemistry. Quantification of benzoic acid in beverages: the evaluation and validation of direct measurement techniques using mass spectrometry. Analytical Methods. [Link]
-
ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]
-
ResearchGate. Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF. [Link]
-
UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. [Link]
- Google Patents. WO2003062236A1 - 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES.
-
NIST WebBook. Benzoic acid. [Link]
-
ACS Publications. Infrared Spectra of Solid 1:1 Pyridine-Benzoic Acid Complexes. The Journal of Physical Chemistry. [Link]
-
PubChemLite. 2-(2-oxo-2-(pyridin-3-ylamino)ethyl)benzoic acid hydrochloride. [Link]
- Google Patents. CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste.
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
Scribd. FTIR Analysis of Benzoic Acid Samples. [Link]
-
IJTSRD. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]
-
The Three-Mode Company. New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices. [Link]
-
CABI Digital Library. Residual determination of p-acetylamino-benzoic acid in eggs by liquid chromatography-mass spectrometry. [Link]
-
Semantic Scholar. Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. [Link]
-
IEREK. Identification Of Benzoic Acid By Gc And Mass Spectrometry. [Link]
-
GL Sciences. Analysis of Benzoic acid, Sorbic acid and Dehydroacetic acid. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 4. glsciences.com [glsciences.com]
- 5. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Benzoic acid [webbook.nist.gov]
- 10. ijtsrd.com [ijtsrd.com]
Application Note: In Vitro Cytotoxicity Evaluation of 2-(Pyridin-2-ylamino)-benzoic Acid
Abstract & Introduction
2-(Pyridin-2-ylamino)-benzoic acid (also known as N-(2-pyridyl)anthranilic acid) represents a critical pharmacophore in medicinal chemistry. Structurally analogous to fenamic acid NSAIDs (e.g., Mefenamic acid) and serving as a core scaffold for various kinase inhibitors (e.g., Nilotinib intermediates), this compound class exhibits a dualistic biological profile. While primarily investigated for anti-inflammatory properties via COX inhibition, recent studies have highlighted its potential as an anticancer agent through apoptotic induction and oxidative stress modulation.
This Application Note provides a rigorous, standardized protocol for evaluating the cytotoxicity of this compound. Unlike generic screening guides, this protocol addresses the specific physicochemical properties of anthranilic acid derivatives—specifically their solubility profiles, pH sensitivity in culture media, and the necessity of distinguishing between necrosis (toxicity) and programmed cell death (efficacy).
Compound Management & Preparation
Physicochemical Considerations
The benzoic acid moiety renders this compound pH-sensitive. While the pyridine ring adds basicity, the overall molecule remains lipophilic. Improper solubilization is the primary cause of experimental variability.
-
Molecular Weight: ~214.22 g/mol
-
Solubility: Poor in water; Soluble in DMSO and Methanol.
-
Stability: Light sensitive (store in amber vials).
Stock Solution Protocol
Objective: Create a 100 mM Master Stock.
-
Weighing: Accurately weigh 21.4 mg of this compound.
-
Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).
-
Critical Step: If the solution is turbid, sonicate at 37°C for 5 minutes. Do not exceed 40°C to prevent degradation.
-
-
Sterilization: Pass through a 0.22 µm PTFE syringe filter. (Do not use Nylon filters, as they may bind the compound).
-
Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.
Experimental Design: Cell Line Selection
To validate the compound's therapeutic window, a "Paired-Line" approach is recommended:
| Cell Type | Cell Line | Rationale |
| Target (Cancer) | MCF-7 (Breast) | Highly sensitive to fenamate-induced apoptosis; p53 wild-type. |
| Target (Cancer) | HT-29 (Colon) | Standard model for COX-2 high-expressing tumors. |
| Control (Normal) | HEK-293 (Kidney) | Evaluates general metabolic toxicity and off-target effects. |
| Control (Normal) | HDF (Fibroblasts) | Assesses impact on non-transformed connective tissue. |
Core Protocol: Cytotoxicity Assay (MTT/MTS)
Principle
This workflow uses the reduction of tetrazolium salts (MTT or MTS) to formazan by metabolically active mitochondria. Since fenamic acid derivatives can target mitochondrial function, this assay is a direct readout of metabolic integrity.
Workflow Visualization
Caption: Step-by-step workflow for the high-throughput evaluation of this compound cytotoxicity.
Step-by-Step Procedure
Day 0: Seeding
-
Harvest cells at 80-90% confluency.
-
Seed cells in 96-well plates at a density of 5,000–10,000 cells/well in 100 µL complete media.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
Note: Edge wells should be filled with sterile PBS to prevent evaporation ("Edge Effect").
-
Day 1: Treatment
-
Preparation of Working Solutions:
-
Dilute the 100 mM DMSO stock into culture media to prepare a 2x top concentration (e.g., 1000 µM).
-
Perform 1:2 or 1:3 serial dilutions in media to generate a dose curve (e.g., 500, 250, 125, 62.5, 31.25, 15.6, 7.8 µM).
-
-
Vehicle Control: Prepare media containing DMSO matched to the highest concentration used (must be < 0.5% v/v).
-
Application: Aspirate old media (carefully) and add 100 µL of treatment media to respective wells.
-
Blanks: Include wells with media only (no cells) to correct for background absorbance.
Day 2/3: Readout (48h or 72h)
-
Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent directly to the wells.
-
Incubate for 2–4 hours at 37°C.
-
For MTT: Aspirate media and add 100 µL DMSO to solubilize formazan crystals. Shake plate for 10 mins.
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
Data Analysis & Interpretation
Calculate the Percent Viability using the formula:
Expected Results & Benchmarks
Based on structural analogs (Mefenamic acid derivatives), the expected activity profile is:
| Concentration (µM) | Predicted Viability (Cancer Lines) | Interpretation |
| < 10 µM | > 90% | Generally non-toxic range. |
| 10 - 50 µM | 50 - 80% | Therapeutic Window. Potential cytostatic effects. |
| > 100 µM | < 40% | High cytotoxicity; likely off-target or necrotic. |
-
IC50 Calculation: Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in GraphPad Prism or similar software.
-
Selectivity Index (SI):
. An SI > 2.0 indicates favorable selectivity.
Advanced Evaluation: Mechanism of Action
If cytotoxicity is observed (
Mechanistic Pathway
Fenamic acid scaffolds often act via COX-independent pathways in cancer, involving mitochondrial stress and p53 activation.
Caption: Proposed signaling cascade. The compound exerts dual effects: COX inhibition at low doses and mitochondrial-mediated apoptosis at higher concentrations.
Validation Assays
-
Annexin V / PI Staining: Differentiates early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).
-
ROS Detection: Use DCFDA dye to measure oxidative stress, a common mechanism for pyridine-substituted benzoic acids.
References
-
Study of Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid. Journal of Medicinal and Chemical Sciences. (2023).
-
In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines. Iranian Journal of Pharmaceutical Research. (2011).
-
3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Acta Poloniae Pharmaceutica. (2013).
-
DMSO Solubility Assessment for Fragment-Based Screening. Molecules. (2021).
-
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid Chemical Properties. ChemicalBook. (2025).[1]
Sources
Application Note: A Comprehensive Guide to LC-MS/MS Method Development for the Analysis of 2-(Pyridin-2-ylamino)-benzoic acid
Abstract
This document provides a detailed, field-proven guide for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(Pyridin-2-ylamino)-benzoic acid. This guide is intended for researchers, analytical scientists, and drug development professionals. We will explore the fundamental physicochemical properties of the analyte, delve into the rationale behind chromatographic and mass spectrometric parameter selection, present detailed sample preparation protocols, and offer a final, optimized method. The protocols herein are designed to be self-validating, emphasizing scientific integrity and reproducibility.
Introduction: The Analytical Challenge
This compound is a heterocyclic compound incorporating both a pyridine ring and a benzoic acid moiety. Molecules of this class are of significant interest in pharmaceutical development as intermediates or as potential active pharmaceutical ingredients (APIs).[1] Accurate and reliable quantification is paramount for pharmacokinetic studies, impurity profiling, and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice, offering unparalleled sensitivity and selectivity for analyzing complex mixtures.[2] This guide provides a systematic approach to developing a fit-for-purpose LC-MS/MS method from the ground up.
Analyte Characterization: The Foundation of Method Development
A thorough understanding of the analyte's physicochemical properties is the critical first step in designing an effective analytical method.[3] These properties dictate everything from sample preparation strategy to chromatographic behavior and mass spectrometric response.
The structure of this compound contains three key functional groups that influence its analytical behavior: a carboxylic acid, a secondary amine linker, and a pyridine ring.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | Value / Prediction | Implication for Method Development | Source |
| Molecular Formula | C₁₂H₁₀N₂O₂ | Determines the monoisotopic mass for MS detection. | N/A |
| Molecular Weight | 214.22 g/mol | Used for calculating concentrations and for MS1 scans. | N/A |
| pKa (Carboxylic Acid) | ~4.0 - 4.5 | The carboxyl group will be deprotonated (anionic) at pH > 4.5. This is key for retention control and ionization. | [4][5][6][7] |
| pKa (Pyridine Nitrogen) | ~5.0 - 5.5 | The pyridine ring will be protonated (cationic) at pH < 5.0. This offers a handle for cation-exchange SPE and positive mode ionization. | [8] |
| logP (Octanol/Water) | ~1.9 - 2.5 | Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography. Also useful for selecting LLE solvents. | [3][9][10] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and DMSO.[11] Limited solubility in neutral water, but increases at acidic or basic pH.[4][12] | Guides the choice of stock solution solvent and mobile phase compatibility. | [4][11][12] |
Strategic Method Development: A Logic-Driven Approach
Our strategy is built on a systematic optimization of the three core components of the analysis: sample preparation, liquid chromatography, and mass spectrometry.
Caption: LC-MS/MS method development workflow.
Mass Spectrometry (MS) Parameter Selection
-
Ionization Mode: Due to the presence of both an acidic proton (carboxylic acid) and a basic site (pyridine nitrogen), this compound can be ionized in either positive or negative mode via Electrospray Ionization (ESI).
-
Positive Mode (ESI+): The pyridine nitrogen is a primary site for protonation, forming the [M+H]⁺ ion. This is often highly efficient for nitrogen-containing heterocycles.[13]
-
Negative Mode (ESI-): The carboxylic acid group readily loses a proton to form the [M-H]⁻ ion, especially with a mobile phase pH above its pKa. This is a standard approach for acidic compounds.[14][15]
-
Decision: Both modes should be evaluated experimentally by infusing a standard solution. The mode providing the most stable and intense signal for the precursor ion will be selected for further development. For this application, ESI+ is often preferred for amine-containing compounds due to its high efficiency.
-
-
Tandem MS (MS/MS) for Quantification: For maximum selectivity and sensitivity, quantification should be performed using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[16]
-
Precursor Ion Selection: The monoisotopic mass of the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) is selected in the first quadrupole (Q1).
-
Collision-Induced Dissociation (CID): The precursor ion is fragmented in the collision cell (Q2). The structure suggests predictable fragmentation pathways.[17]
-
Product Ion Selection: Specific, stable fragment ions are selected in the third quadrupole (Q3) and detected.
-
Caption: Predicted MS/MS fragmentation pathways.
Liquid Chromatography (LC) Parameter Selection
-
Column Choice: Given the analyte's moderate hydrophobicity (logP ~2.4), a reversed-phase C18 column is an excellent starting point. A column with particle sizes ≤ 3 µm is recommended for high resolution and efficiency.[18]
-
Mobile Phase Selection:
-
Organic Solvent: Acetonitrile is generally preferred over methanol as it often provides sharper peaks and lower column backpressure.[19]
-
Aqueous Solvent & pH Control: This is the most critical parameter. The mobile phase pH must be controlled with a volatile buffer suitable for MS, such as formic acid or ammonium acetate.
-
Acidic pH (e.g., 0.1% Formic Acid, pH ~2.7): The carboxylic acid will be neutral (protonated), and the pyridine nitrogen will be cationic (protonated). This can lead to good retention on a C18 column and is highly compatible with ESI+ mode.[19]
-
Near-Neutral pH (e.g., 5 mM Ammonium Acetate, pH ~6.8): The carboxylic acid will be anionic (deprotonated), and the pyridine nitrogen will be neutral. This zwitterionic/anionic character might reduce retention on a C18 column but is compatible with ESI- mode.
-
-
Decision: An acidic mobile phase using 0.1% formic acid in water is the recommended starting point due to its excellent compatibility with C18 columns and positive mode ESI.
-
Sample Preparation: Ensuring Method Robustness
Effective sample preparation is crucial to remove matrix interferences that can suppress the analyte signal and compromise results.[20] The choice of technique depends on the sample matrix (e.g., plasma, urine, in-vitro solutions) and the required level of cleanliness.
Caption: Common sample preparation workflows.
Protocol 4.1: Protein Precipitation (PPT)
This method is fast and effective for initial screening.[3]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.[21]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 4.2: Solid-Phase Extraction (SPE)
This method provides the cleanest extracts and is ideal for achieving low limits of quantification.[22]
-
Select Cartridge: A mixed-mode cation exchange (MCX) SPE cartridge is suitable, as it can retain the protonated pyridine moiety.
-
Condition: Wash the cartridge with 1 mL of methanol.
-
Equilibrate: Equilibrate with 1 mL of 0.1% formic acid in water.
-
Load: Load the pre-treated sample (e.g., plasma diluted 1:1 with 0.1% formic acid).
-
Wash: Wash with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry & Reconstitute: Evaporate the eluate and reconstitute as described in the PPT protocol.
Final Optimized LC-MS/MS Method
The following tables summarize a robust starting method for the analysis of this compound.
Table 2: Optimized Liquid Chromatography Conditions
| Parameter | Setting |
| LC System | UHPLC/HPLC System |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
Table 3: Optimized Mass Spectrometry Conditions
| Parameter | Setting |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Quantifier: 215.1 → 169.1 (CE: 20 eV) Qualifier: 215.1 → 197.1 (CE: 15 eV) |
Conclusion
This application note outlines a systematic and scientifically grounded approach to developing a sensitive and selective LC-MS/MS method for this compound. By first understanding the analyte's physicochemical properties, a logical path to optimizing chromatographic separation, mass spectrometric detection, and sample preparation can be established. The provided protocol serves as a robust starting point that can be further validated to meet the specific requirements of regulatory bodies and research objectives.
References
- A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different.
- Tecan Group. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- Springer Protocols. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.
- Ovid. Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples.
- ResearchGate. (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination.
- LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- PubMed. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
- Organomation. Preparing Samples for LC-MS/MS Analysis.
- Opentrons. LC-MS Sample Preparation: Techniques & Challenges.
- Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Waters. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
- ECHEMI. 4-(pyridin-2-ylmethylamino)benzoic acid.
- PubChem. 4-Methoxy-2-(pyridin-2-ylamino)benzoic acid.
- SciELO. Development and application of a liquid chromatography-mass spectrometry method for the determination of sugars and organics acids in araza.
- ChemicalBook. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.
- LGC Limited. Guide to achieving reliable quantitative LC-MS measurements.
- BYJU'S. Benzoic Acid.
- PMC. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry.
- Agilent Technologies. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
- University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry.
- ChemScene. 3-(Pyridin-2-ylamino)propanoic acid.
- Google Patents. WO2003062236A1 - 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES.
- ResearchGate. The solubility of benzoic acid in seven solvents.
- Cheméo. Chemical Properties of Benzoic acid, 2-(phenylamino)- (CAS 91-40-7).
- Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.
- University of Tartu. Quantifying acidity in heterogeneous systems: biphasic pKa values.
- University of Tartu. Table from pKa values in organic chemistry – making maximum use of the available data.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- Source unavailable
- Wikipedia. Benzoic acid.
- Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- FooDB. Showing Compound Benzoic acid (FDB008739).
- BLD Pharm. 4-(Pyridin-2-ylamino)benzoic acid.
- Organic Chemistry Data. pKa Data Compiled by R. Williams.
Sources
- 1. WO2003062236A1 - 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. byjus.com [byjus.com]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. Showing Compound Benzoic acid (FDB008739) - FooDB [foodb.ca]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. global.oup.com [global.oup.com]
- 9. echemi.com [echemi.com]
- 10. chemscene.com [chemscene.com]
- 11. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. uab.edu [uab.edu]
- 16. scielo.br [scielo.br]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 19. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tecan.com [tecan.com]
- 21. organomation.com [organomation.com]
- 22. opentrons.com [opentrons.com]
2-(Pyridin-2-ylamino)-benzoic acid as a scaffold for drug development
Introduction: The "Privileged" Heteroaryl-Anthranilic Scaffold
In the landscape of medicinal chemistry, 2-(pyridin-2-ylamino)-benzoic acid (also known as N-(2-pyridyl)anthranilic acid) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.
Structurally, it is a bioisostere of the Fenamate class of NSAIDs (e.g., Mefenamic acid), where the phenyl ring is replaced by a pyridine.[1] This substitution introduces a critical nitrogen atom that alters the physicochemical landscape of the molecule:
-
Solubility & pKa: The pyridine nitrogen increases water solubility and allows for salt formation, addressing the poor bioavailability often seen in lipophilic fenamates.[1]
-
Metal Chelation: The proximity of the carboxylic acid and the pyridine nitrogen creates a bidentate (
) chelating pocket, essential for metalloenzyme inhibition (e.g., ureases) and generating antimicrobial metal complexes.[1] -
Kinase Hinge Binding: The donor-acceptor motif (
) mimics the adenosine ring of ATP, making this scaffold a potent core for Type I and Type II kinase inhibitors (e.g., VEGFR, p38 MAPK).[1]
This guide provides a comprehensive technical workflow for synthesizing, functionalizing, and validating this scaffold in drug discovery campaigns.
Chemical Synthesis: Protocols & Best Practices
The synthesis of this compound has evolved from harsh classical methods to refined catalytic cycles. We present two protocols: the Robust Ullmann Coupling (for scale-up) and the Precision Buchwald-Hartwig Amination (for complex derivatives).[1]
Diagram 1: Synthesis & Diversification Workflow
Caption: Divergent synthesis pathways for the N-(2-pyridyl)anthranilic acid scaffold. Method selection depends on substrate sensitivity and scale.
Protocol A: Modified Ullmann Coupling (Copper-Catalyzed)
Best for: Gram-scale synthesis of the core scaffold without sensitive functional groups.
Reagents:
-
2-Chlorobenzoic acid (1.0 eq)
-
2-Aminopyridine (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq) - Catalyst[1]
-
Potassium Carbonate (
) (2.0 eq) - Base[1] -
DMF (Dimethylformamide) - Solvent
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chlorobenzoic acid (15.6 mmol) and 2-aminopyridine (18.7 mmol) in DMF (20 mL).
-
Base Addition: Add
(31.2 mmol). The suspension will turn milky.[1] -
Catalyst Activation: Add CuI (1.56 mmol). Critical Step: Purge the flask with Nitrogen (
) for 5 minutes to prevent Cu oxidation.[1] -
Reaction: Heat the mixture to 100–110°C for 12–16 hours.
-
Workup (Acid-Base Extraction):
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol.
Yield Expectation: 70–85%.
Validation:
Medicinal Chemistry: SAR & Functionalization
Once the scaffold is synthesized, it serves as a template for drug design.[1][2] The structure-activity relationship (SAR) focuses on three regions:
| Region | Modification | Effect on Activity |
| Region A: Carboxylic Acid | Conversion to Amide | Creates Anthranilic Diamides (Insecticides like Chlorantraniliprole). Improves cell permeability.[1] |
| Cyclization (with Urea) | Forms Quinazolin-2,4-diones (Anticancer/Antimicrobial).[1] | |
| Region B: Pyridine Ring | 3-position substitution ( | Modulates electronic properties.[1] |
| 5-position substitution | Key for Kinase selectivity (binds to hydrophobic pocket).[1] | |
| Region C: Benzoic Ring | 4-F or 5-Cl substitution | Enhances potency against COX enzymes (Anti-inflammatory). |
Application Note: Designing Kinase Inhibitors
The this compound scaffold mimics the ATP adenine ring.
-
Mechanism: The pyridine Nitrogen acts as a Hydrogen Bond Acceptor (HBA), and the bridging NH acts as a Hydrogen Bond Donor (HBD).[1] This "Hinge Binding" motif is critical for Type I kinase inhibitors.[1]
-
Case Study: While Nilotinib uses a pyrimidinyl analog, the pyridyl analog follows the exact same binding logic. Researchers use this scaffold to target VEGFR-2 and c-Src .
Biological Evaluation Protocols
Protocol B: Kinase Selectivity Screening (FRET-Based)
Objective: Determine the
Materials:
Workflow:
-
Preparation: Prepare a 384-well plate. Add 2.5
L of test compound (serially diluted, 10 M to 0.1 nM). -
Enzyme Addition: Add 5
L of Kinase/Peptide mixture. Incubate for 15 mins at Room Temp (RT) to allow compound-enzyme binding. -
Reaction Start: Add 2.5
L of ATP solution.[1] -
Incubation: Incubate for 60 minutes at RT.
-
Termination: Add 5
L of Development Reagent (cleaves non-phosphorylated peptides). -
Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.
-
Calculation: % Inhibition =
-
Diagram 2: Mechanism of Action (Kinase Binding)
Caption: Pharmacophore mapping of the scaffold within the kinase ATP binding pocket.
Troubleshooting & Optimization
Issue: Low Yield in Ullmann Coupling.
-
Cause: Oxidation of Copper catalyst or moisture in DMF.[1]
-
Solution: Use CuI/L-Proline or CuI/Glycine as a ligand system. Amino acid ligands solubilize the copper and accelerate the reaction at lower temperatures (80°C).[1]
Issue: Product is Oily/Sticky.
-
Cause: Presence of residual DMF or incomplete protonation.[1]
-
Solution: Triturate the crude oil with Diethyl Ether or Hexane.[1] The impurity will dissolve, leaving the pure acid as a solid.[1]
Issue: Poor Solubility in Biological Assays.
-
Cause: The zwitterionic nature of the amino-acid core.
-
Solution: Convert to the Sodium Salt (using NaOH) or the Hydrochloride Salt (using HCl in Dioxane) before adding to the assay buffer.[1]
References
-
Synthesis & Cyclization: Al-Hadedi, A. A., & Jameel, M. (2012).[1] Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Rafidain Journal of Science. Link
-
Kinase Inhibition Context: Rewcastle, G. W., et al. (2004).[1] Synthesis of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents.[5][6] Journal of Medicinal Chemistry. Link
-
Insecticidal Applications: Lahm, G. P., et al. (2007).[1] Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator.[1] Bioorganic & Medicinal Chemistry Letters. Link[1]
-
Metal Complexation: Soliman, A. A., & Linert, W. (1999).[1] Synthesis and thermal stability of some new transition metal complexes of N-(2-pyridyl)anthranilic acid. Thermochimica Acta. Link
-
General Scaffold Review: Prasher, P., & Sharma, M. (2021).[1] Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. Link[1]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(Pyridin-2-ylamino)-benzoic acid synthesis
Current Status: Operational Ticket ID: RXN-OPT-2PY-ANTH Subject: Optimization of Ullmann-type C-N Coupling for N-(2-pyridyl)anthranilic acid
System Overview & Core Protocol
The synthesis of 2-(pyridin-2-ylamino)-benzoic acid involves a copper-catalyzed Ullmann-type coupling between 2-chlorobenzoic acid (or 2-bromobenzoic acid) and 2-aminopyridine .
The Engineering Challenge: This reaction is mechanistically complex because the nucleophile (2-aminopyridine) contains a pyridine nitrogen that can chelate to the copper catalyst, effectively "poisoning" it by forming stable, non-reactive complexes. Furthermore, the ortho-carboxylic acid on the electrophile can induce decarboxylation at high temperatures.
Optimized Standard Operating Procedure (SOP)
Based on modified Goldberg/Ma conditions for maximum reproducibility.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |
| Electrophile | 2-Chlorobenzoic acid | 1.0 | Substrate (stable, cheaper than Br/I variants) |
| Nucleophile | 2-Aminopyridine | 1.2 | Reagent (Excess drives kinetics) |
| Catalyst | CuI (Copper(I) Iodide) | 0.1 (10%) | Pre-catalyst source |
| Ligand | L-Proline | 0.2 (20%) | CRITICAL: Stabilizes Cu(I) & prevents poisoning |
| Base | K₂CO₃ (Anhydrous) | 2.5 | Neutralizes HCl; solubilizes acid as carboxylate |
| Solvent | DMF or DMSO | [0.5 M] | Polar aprotic is required for salt solubility |
| Temp/Time | 90–110 °C | 12–24 h | Threshold for oxidative addition of Ar-Cl |
Step-by-Step Protocol
-
Charge: Add 2-chlorobenzoic acid, 2-aminopyridine, CuI, and K₂CO₃ to a reaction tube.
-
Inert: Evacuate and backfill with Argon (
).[4] Oxygen promotes oxidative homocoupling of the amine and catalyst oxidation (Cu(I) Cu(II)). -
Solvate: Add L-Proline and solvent (DMF/DMSO) under Argon flow.
-
Activate: Heat to 100 °C . Note: Do not exceed 130 °C to prevent decarboxylation.
-
Monitor: Check HPLC/TLC after 12h. The product is more polar than the chloro-acid starting material.
Mechanism & Logic Visualization
The following diagram illustrates the catalytic cycle and the specific "protection" mechanism provided by the L-Proline ligand, which is essential for preventing the 2-aminopyridine from shutting down the reaction.
Caption: Figure 1. Catalytic cycle distinguishing the productive L-Proline pathway from the catalyst poisoning dead-end common in pyridine couplings.
Troubleshooting Diagnostics (Q&A)
User Issue: "The reaction mixture turned blue/green and stalled."
-
Diagnosis: Oxidation of Cu(I) to Cu(II). The active catalytic species is Cu(I).[2][4][10] Cu(II) is generally inactive for this specific oxidative addition step.
-
Fix: Ensure rigorous degassing (Argon bubbling for 15 mins) before adding the catalyst. If using DMSO, ensure it is dry, as wet DMSO can act as an oxidant at high temps.
User Issue: "I see starting material (2-chlorobenzoic acid) but no product."
-
Diagnosis: Catalyst Poisoning. The 2-aminopyridine is binding the copper tighter than the substrate.
-
Fix:
-
Switch Ligand: If L-Proline fails, switch to TMEDA (Tetramethylethylenediamine) or Acetylacetone (diketone ligands).
-
Order of Addition: Stir the CuI and Ligand in solvent for 10 mins before adding the amine to establish the active complex first.
-
User Issue: "Yield is low (<40%) and I see a spot corresponding to benzoic acid."
-
Diagnosis: Hydrodehalogenation (reduction) or Decarboxylation.
-
Fix:
-
Temp Control: Strictly limit temperature to 100–110 °C. Above 120 °C, 2-chlorobenzoic acid decarboxylates to chlorobenzene.
-
Water Content: Ensure the system is anhydrous. Water protons can quench the aryl-copper intermediate, leading to benzoic acid (dehalogenation).
-
Troubleshooting Decision Matrix
Caption: Figure 2. Diagnostic logic flow for common reaction failures.
Downstream Processing: Isolation & Purification
The Challenge: The product is amphoteric. It contains a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxylic acid (pKa ~4.2). Standard silica columns often result in "streaking" and yield loss.
Recommended Method: Isoelectric Precipitation (pH Swing)
-
Quench: Dilute the reaction mixture with water (3x volume).
-
Basify: Add 1M NaOH until pH > 10. The product is now a soluble carboxylate salt (
).-
Action: Filter this solution through Celite to remove insoluble Copper salts and mechanical impurities.
-
-
Wash: Extract the basic aqueous layer with Ethyl Acetate (EtOAc) to remove unreacted 2-aminopyridine (which is organic soluble at high pH). Discard the organic layer.
-
Precipitate: Slowly acidify the aqueous layer with 1M HCl or Acetic Acid.
-
Target:pH 5–6 .
-
Observation: The product exists as a zwitterion at this pH and is least soluble in water. It will crash out as a solid.
-
Warning: Do not go to pH < 2, or the pyridine ring will protonate (
), making the molecule water-soluble again.
-
Frequently Asked Questions (FAQ)
Q: Can I use 2-chlorobenzoic acid, or must I use the bromo/iodo analog? A: You can use the chloro- analog, but it requires the L-Proline ligand and temperatures near 100 °C. If you are struggling with yield, switching to 2-bromobenzoic acid will increase the rate of oxidative addition significantly, allowing for milder conditions (80 °C).
Q: Why use K₂CO₃ instead of stronger bases like NaH or KOtBu? A: Strong bases can deprotonate the pyridine ring or cause side reactions with the solvent (DMF). Carbonates act as a buffer, neutralizing the HCl generated during coupling without destroying the sensitive functionalities.
Q: My product is stuck in the aqueous phase during workup. A: You likely over-acidified. If the pH drops below 3, the pyridine nitrogen protonates. Adjust the pH back to 5–6 using saturated NaHCO₃ solution to induce precipitation.
References
-
Ma, D., et al. (2001).[6] "CuI-Catalyzed Coupling Reaction of
-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction." Organic Letters, 3(16), 2583–2586. -
Deng, W., et al. (2004). "Amino Acid-Mediated Goldberg Reactions between Aryl Bromides and Amides, Anilines, or N-Heterocycles." Synlett, 2004(12), 2155–2158.
-
Sambiagio, C., et al. (2014). "Copper-catalysed Ullmann type chemistry: from mechanistic aspects to modern development." Chemical Society Reviews, 43, 3525-3574.
Sources
- 1. reddit.com [reddit.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]
Technical Support Center: Characterization of 2-(Pyridin-2-ylamino)-benzoic acid
Welcome to the technical support resource for researchers working with 2-(Pyridin-2-ylamino)-benzoic acid and its derivatives. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established analytical principles to help you navigate the common challenges encountered during the synthesis, purification, and characterization of this molecule. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows.
Section 1: Synthesis and Purification
The synthesis of N-aryl anthranilic acids, such as this compound, is commonly achieved via Ullmann condensation.[1] However, this reaction can present challenges in terms of yield, purity, and scalability.
FAQ 1: My Ullmann condensation reaction is giving a low yield and several side products. How can I optimize it?
Answer: Low yield and impurity formation in the Ullmann condensation are common issues stemming from reaction conditions and starting material quality. The core of the reaction involves the copper-catalyzed coupling of an aryl halide (like 2-chlorobenzoic acid) with an amine (2-aminopyridine).
Causality and Optimization Strategy:
-
Catalyst Choice & State: The activity of the copper catalyst is paramount. Copper(I) is the active catalytic species. While cupric oxide (CuO) is often used, it requires in-situ reduction.[1] Using a Cu(I) source like CuI or generating it in-situ can be more efficient. The physical state of the copper, whether it's a powder or from a salt, affects its surface area and catalytic activity.
-
Base Selection: Anhydrous potassium carbonate (K₂CO₃) is typically used to neutralize the HCl formed during the reaction.[1] The base must be anhydrous and finely powdered to ensure efficient reaction. Clumping or moisture can significantly hinder the reaction rate.
-
Solvent & Temperature: High-boiling point polar aprotic solvents like DMF, DMSO, or NMP are often used to achieve the necessary reaction temperatures (typically >150 °C). The temperature profile is critical; too low, and the reaction stalls; too high, and you risk decomposition and side-product formation.
-
Inert Atmosphere: At high temperatures, the amine and other reagents can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of oxidative impurities and improve the overall yield and purity of the product.
Troubleshooting Workflow: Synthesis Optimization
Below is a systematic workflow for troubleshooting and optimizing the synthesis.
Caption: Workflow for optimizing the Ullmann synthesis.
FAQ 2: What is the most effective way to purify the crude product? I'm seeing persistent impurities.
Answer: Purifying this compound requires removing unreacted starting materials (2-chlorobenzoic acid, 2-aminopyridine) and reaction byproducts. A combination of acid-base extraction and recrystallization is highly effective.
Step-by-Step Purification Protocol:
-
Initial Workup: After the reaction, cool the mixture and filter off the solid catalyst and inorganic salts.
-
Acid-Base Extraction:
-
Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate and remove any unreacted 2-aminopyridine into the aqueous layer.
-
Next, perform an extraction with a dilute aqueous base (e.g., 1M NaOH or NaHCO₃). Your desired product, being a carboxylic acid, will deprotonate and move into the aqueous layer, leaving neutral organic impurities behind.
-
-
Precipitation:
-
Collect the basic aqueous layer.
-
Slowly acidify it with dilute HCl. Your product, this compound, will precipitate out as a solid as it becomes neutral.[1]
-
-
Recrystallization:
-
Filter the precipitated solid.
-
Recrystallize from a suitable solvent. Ethanol is a commonly reported solvent for N-aryl anthranilic acids.[1] The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Common Impurities and Their Removal:
| Impurity | Source | Removal Strategy |
| 2-Aminopyridine | Unreacted Starting Material | Wash with dilute aqueous acid (e.g., 1M HCl) during workup. |
| 2-Chlorobenzoic Acid | Unreacted Starting Material | Separated during the basic extraction step (remains in organic layer if product is extracted into base). |
| Copper Salts | Catalyst | Filtration of the crude reaction mixture; final traces removed by recrystallization. |
| N-Nitroso compounds | Side reaction with nitrites | Can be challenging to remove. Column chromatography may be required.[2][3] |
Section 2: Spectroscopic Characterization
Accurate structural confirmation using NMR and Mass Spectrometry is crucial. However, the unique structure of this compound presents specific challenges.
FAQ 3: The -NH and -OH protons in my ¹H NMR spectrum are broad or not visible. How can I confirm their presence and assignment?
Answer: The acidic proton of the carboxylic acid (-OH) and the amine proton (-NH) are "exchangeable protons." Their interaction with trace amounts of water (even in deuterated solvents) or with each other via hydrogen bonding causes rapid chemical exchange, leading to significant peak broadening. In some cases, the peaks can become so broad they disappear into the baseline.
Protocol: D₂O Exchange Experiment
This is a definitive method to identify exchangeable protons.
-
Acquire Standard ¹H NMR: Dissolve your sample in a standard deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a normal ¹H NMR spectrum. Note the positions of any broad signals suspected to be -NH or -OH.
-
Add D₂O: Add a single drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake and Re-acquire: Gently shake the tube to mix. The deuterium from D₂O will exchange with the -NH and -OH protons.
-
Analyze: Re-acquire the ¹H NMR spectrum. The signals corresponding to the -NH and -OH protons will have disappeared or significantly diminished in intensity. This confirms their assignment.
FAQ 4: The aromatic region of the ¹H NMR spectrum is very crowded. What is the expected pattern and how can I assign the peaks?
Answer: You are correct; with two aromatic rings, the region between 6.5 and 8.5 ppm will be complex. The key is to understand the expected splitting patterns and electronic environments.
Expected Chemical Shifts and Splitting Patterns:
| Proton Position | Approximate Chemical Shift (ppm in DMSO-d₆) | Expected Multiplicity | Rationale |
| Pyridine H-6 | ~8.2 ppm | Doublet (d) | Adjacent to the electron-withdrawing nitrogen. |
| Benzoic H-6 | ~7.9 ppm | Doublet of doublets (dd) | Ortho to the electron-withdrawing COOH group. |
| Pyridine H-4 | ~7.7 ppm | Triplet of doublets (td) | Coupled to H-3, H-5. |
| Benzoic H-4 | ~7.5 ppm | Triplet of doublets (td) | Coupled to H-3, H-5. |
| Pyridine H-5 | ~7.0 ppm | Doublet of doublets (dd) | Coupled to H-4, H-6. |
| Benzoic H-5 | ~6.9 ppm | Triplet (t) | Coupled to H-4, H-6. |
| Benzoic H-3 | ~6.8 ppm | Doublet (d) | Ortho to the electron-donating -NH group. |
| Pyridine H-3 | ~6.7 ppm | Doublet (d) | Coupled to H-4. |
| -NH | ~9.5 - 11.0 ppm | Broad singlet (br s) | Deshielded due to hydrogen bonding and aromatic character. |
| -COOH | ~12.0 - 13.5 ppm | Broad singlet (br s) | Highly deshielded acidic proton. |
Note: These are estimates. Actual values depend on solvent and concentration. Data synthesized from typical values for N-aryl anthranilic acids and pyridyl systems.[4][5][6]
FAQ 5: What are the expected key fragments in the mass spectrum for this molecule?
Answer: Electron Ionization Mass Spectrometry (EI-MS) will provide valuable structural information through fragmentation analysis. The molecular weight of this compound is 214.22 g/mol .
Expected Fragmentation Pathway:
Caption: Predicted EI-MS fragmentation of the target molecule.
Key Fragments to Look For:
-
m/z 214: The molecular ion peak ([M]⁺˙).
-
m/z 197: Loss of a hydroxyl radical ([M-OH]⁺), a common fragmentation for carboxylic acids.[7]
-
m/z 169: Decarboxylation, loss of the •COOH group ([M-COOH]⁺). This is often a very prominent peak.
-
m/z 79: The pyridine radical cation.[8]
-
m/z 77: The phenyl cation, resulting from fragmentation of the benzoic acid portion.[7]
Section 3: Solid-State Characterization
The solid-state properties of active pharmaceutical ingredients are critically important. This class of molecules is known to exhibit polymorphism, which can affect solubility, stability, and bioavailability.
FAQ 6: I obtained different-looking crystals from different batches/solvents. What could be happening?
Answer: You are likely observing polymorphism , which is the ability of a compound to crystallize into more than one distinct crystal structure.[9] N-aryl anthranilic acids are known to be polymorphic due to their conformational flexibility and strong hydrogen bonding capabilities.[10]
Key Structural Features Driving Polymorphism:
-
Conformational Flexibility: There is rotational freedom around the C-N bond connecting the two rings. The dihedral angle between the benzoic acid ring and the pyridine ring can vary significantly, leading to different molecular shapes ("conformational polymorphism").[9][10]
-
Hydrogen Bonding: The molecule has multiple hydrogen bond donors (-COOH, -NH) and acceptors (C=O, -COOH, pyridine N). This allows for different intermolecular hydrogen bonding arrangements:
-
Acid-Pyridine Synthon: A strong O-H···N hydrogen bond can form between the carboxylic acid of one molecule and the pyridine nitrogen of another. This can lead to the formation of 1D chains.[10][11]
-
Acid-Acid Dimer: The classic carboxylic acid dimer (R-COOH)₂ can also form.
-
Intramolecular H-Bond: An N-H···O hydrogen bond between the amine and the carbonyl oxygen is also a common feature that stabilizes the molecular conformation.[10]
-
Caption: Key molecular factors leading to polymorphism.
How to Characterize and Control Polymorphism:
-
Characterization: Use Powder X-Ray Diffraction (PXRD) to get a unique "fingerprint" for each crystal form. Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard for determining the exact crystal structure.[10] FT-IR spectroscopy can also detect differences in hydrogen bonding environments between polymorphs.
-
Control: Polymorphism is influenced by crystallization conditions. To control the form you obtain, systematically vary parameters like:
-
Solvent: (e.g., ethanol vs. acetonitrile vs. toluene)
-
Cooling Rate: (fast vs. slow cooling)
-
Supersaturation: (concentration of the solution)
-
By carefully controlling these factors, you can reproducibly obtain a specific polymorphic form.
References
- CrystEngComm - University of Kentucky X-Ray Crystallography Facility. (2022). Royal Society of Chemistry.
- Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. (2009). Indian Journal of Pharmaceutical Sciences.
- Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocr
- SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. IT Medical Team.
- Benzoic acid–2-{(E)-[(E)-2-(2-pyridylmethylidene)hydrazin-1-ylidene]methyl}pyridine (2/1).
- synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. (2011). International Journal of Drug Development & Research.
- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2025).
- Pyridine - NIST WebBook. National Institute of Standards and Technology.
- 2-(2-PYRIDYL)BENZIMIDAZOLE(1137-68-4) 1H NMR spectrum. ChemicalBook.
- mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation p
- Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. (2022). University of Kentucky X-Ray Crystallography Facility.
- Organic impurities can arise during the manufacturing process and/or storage of the new drug substance. ArtMolecule.
- 4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid. Veeprho.
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 3. veeprho.com [veeprho.com]
- 4. ijddr.in [ijddr.in]
- 5. researchgate.net [researchgate.net]
- 6. 2-(2-PYRIDYL)BENZIMIDAZOLE(1137-68-4) 1H NMR spectrum [chemicalbook.com]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Pyridine [webbook.nist.gov]
- 9. xray.uky.edu [xray.uky.edu]
- 10. xray.uky.edu [xray.uky.edu]
- 11. Benzoic acid–2-{(E)-[(E)-2-(2-pyridylmethylidene)hydrazin-1-ylidene]methyl}pyridine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
Improving stability of 2-(Pyridin-2-ylamino)-benzoic acid in solution for experiments
Topic: Improving Stability & Solubility in Solution Audience: Researchers, Medicinal Chemists, Formulation Scientists
Introduction: The Stability Paradox
2-(Pyridin-2-ylamino)-benzoic acid (an aza-analog of N-phenylanthranilic acid or "Fenamic Acid") presents a unique challenge in solution chemistry.[1] Structurally, it combines an amphoteric anthranilic acid core with a basic pyridine ring.[1] This creates a molecule that is zwitterionic in neutral media, prone to photolytic cyclization , and sensitive to oxidative cross-coupling .[1]
This guide moves beyond generic handling instructions to address the specific physicochemical mechanisms that cause experimental variability with this ligand.
Module 1: Solubility & Dissolution Strategy
The Core Problem: Users often report precipitation when diluting DMSO stocks into aqueous buffers. This is due to the molecule's Isoelectric Point (pI) .[1]
-
Mechanism: The molecule possesses a carboxylic acid (pKa ≈ 4.[1][2]2) and a pyridine nitrogen (pKa ≈ 5.4).[1] Between pH 4.0 and 6.0, the molecule exists largely as a zwitterion (COO⁻ / PyH⁺), which is the least soluble form.[1]
-
The Fix: You must drive the equilibrium toward a single charged species (anionic or cationic) to maintain solubility in aqueous media.[1]
Troubleshooting Guide: Dissolution
| Symptom | Probable Cause | Corrective Action |
| Precipitation upon dilution | pH of final buffer is near pI (4.5–5.5).[1] | Adjust Buffer pH: Target pH > 7.5 (anionic form) or pH < 3.0 (cationic form). Avoid Phosphate Buffered Saline (PBS) at pH 7.4 if concentration > 50 µM.[1] |
| Cloudiness in stock solution | Water absorption in DMSO (Hygroscopicity).[1] | Use Anhydrous DMSO: Store stock over 3Å molecular sieves. Water promotes aggregation of the hydrophobic aromatic rings.[1] |
| Slow dissolution | Crystal lattice energy / Polymorphism.[1] | Sonication & Heat: Sonicate at 40°C for 10 mins. The activation energy to break the crystal lattice is high due to intermolecular H-bonding. |
Visualization: Solubility Logic Gate
Figure 1: Decision tree for solvent and pH selection to avoid isoelectric precipitation.
Module 2: Chemical Stability & Degradation
The Core Problem: Chromatograms (HPLC/LC-MS) show "ghost peaks" or peak broadening after 24 hours of storage.
1. Photolytic Cyclization (The "Acridone" Pathway)
Anthranilic acid derivatives are photosensitive.[1] Under UV light (or intense lab lighting), the secondary amine can attack the pyridine ring or undergo oxidative cyclization to form azacridone (benzo[b][1,8]naphthyridin-5(10H)-one) derivatives.[1]
-
Evidence: Solution turns yellow/brown.[1]
-
Prevention: Amber glassware is mandatory.[1] Wrap clear tubes in aluminum foil.
2. Trace Metal Oxidation
The 2-aminopyridine moiety is a bidentate ligand.[1] It chelates trace transition metals (Cu²⁺, Fe³⁺) present in lower-grade buffers.[1] This complexation catalyzes oxidation of the amine bridge.[1]
-
Prevention: Add 0.1 mM EDTA to aqueous buffers to sequester trace metals.[1]
3. Decarboxylation (Thermal)
While rare at room temperature, heating > 60°C in acidic solution can trigger decarboxylation, leaving N-(pyridin-2-yl)aniline.[1]
Module 3: Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
This protocol minimizes water introduction and oxidative stress.[1]
-
Weighing: Weigh the solid in a low-humidity environment (glove box or desiccated hood).
-
Solvent: Use DMSO (Anhydrous, ≥99.9%) .
-
Note: Do not use Ethanol/Methanol for long-term storage; they evaporate and absorb water.[1]
-
-
Dissolution: Vortex vigorously. If particles persist, sonicate at 37°C for 5 minutes.
-
Inerting: Overlay the solution with Argon or Nitrogen gas before closing the vial.[1]
-
Storage: Aliquot into single-use amber vials. Store at -20°C (1 month) or -80°C (6 months).
Protocol B: "Crash-Free" Dilution for Cellular Assays
Designed to prevent precipitation when moving from DMSO to Media.
-
Intermediate Step: Dilute the 10 mM DMSO stock 1:10 into 100% Ethanol or PEG-400 first.[1] This creates a "solvating bridge."[1]
-
Final Dilution: Pipette the Intermediate Mix slowly into the cell culture media (pH 7.4) while vortexing.[1]
-
Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity, but sufficient to keep the lipophilic rings solvated.
Module 4: FAQ - Frequently Asked Questions
Q: Can I use this compound in PBS (pH 7.4)? A: Yes, but with caution. At pH 7.4, the compound is mostly anionic (COO⁻), which helps solubility.[1] However, if your concentration exceeds 100 µM, the ionic strength of PBS can induce "salting out."[1] Recommendation: Use Tris-HCl or HEPES buffers, which have lower ionic strength interactions than phosphate.[1]
Q: The compound sticks to my plastic tips. Why? A: The hydrophobic aromatic rings ("LogP" effect) adsorb to polypropylene.[1] A: Use Low-Retention pipette tips and glass vials for dilutions. Pre-rinse tips with the solvent before transferring.[1]
Q: My LC-MS shows a mass of M+14 or M+16. What is it? A:
-
M+16: Likely the N-oxide (pyridine nitrogen oxidation) or hydroxylation of the phenyl ring.[1] This indicates poor storage (exposure to air/light).[1]
-
M+14: Likely methylation (artifact from using Methanol as a solvent in the presence of acidic modifiers).[1] Switch to Acetonitrile.
Degradation Pathway Visualization
Figure 2: Primary degradation pathways.[1] Photolysis leads to irreversible cyclization, while oxidation affects the pyridine nitrogen.[1]
References
-
MedChemExpress. (2024).[1] Fenamic acid (N-Phenylanthranilic acid) Product Information & Stability. Retrieved from [1]
- Context: Establishes baseline stability protocols (protect from light, -80°C storage) for the N-phenylanthranilic acid class.
-
Al-Mawaldi, F., et al. (2021).[1] Preparation and solubility profile study of sodium and potassium salts of mefenamic acid: the effect of pH and polarity. Chalcogenide Letters. Retrieved from
- Context: Validates the pH-dependent solubility profile (U-shape)
-
Al-Azzawi, A. M., & Hamd, M. (2012).[1] Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. Tikrit Journal of Pure Science.[1] Retrieved from [1]
-
Context: Provides the mechanistic evidence for the cyclization of 2-(pyridin-2-ylamino)benzoic acid into naphthyridine derivatives (azacridones) under stress.[1]
-
-
PubChem. (2024).[1][3] Compound Summary: 4-Methoxy-2-(pyridin-2-ylamino)benzoic acid.[1][3] Retrieved from [1]
- Context: Confirms physicochemical properties (H-bond donors/acceptors) and structural data for pyridine-anthranilic acid analogs.
Sources
Validation & Comparative
Comparative Guide: Biological Activity of 2-, 3-, and 4-(Pyridin-2-ylamino)benzoic Acid Isomers
Executive Summary
This technical guide provides a comparative analysis of the three positional isomers of (pyridin-2-ylamino)benzoic acid . While chemically similar, the position of the carboxylic acid group relative to the amine linkage (ortho, meta, or para) dictates distinct biological behaviors.
The 2-isomer (ortho) is the biologically dominant scaffold, functioning as a bioisostere of fenamic acid NSAIDs due to its ability to form stable intramolecular hydrogen bonds. In contrast, the 3- (meta) and 4- (para) isomers primarily serve as structural linkers in supramolecular chemistry or as negative controls in Structure-Activity Relationship (SAR) studies due to their inability to fit the hydrophobic pockets of cyclooxygenase (COX) enzymes.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8]
The biological divergence of these isomers is rooted in their structural conformation.
| Feature | 2-Isomer (Ortho) | 3-Isomer (Meta) | 4-Isomer (Para) |
| IUPAC Name | 2-(pyridin-2-ylamino)benzoic acid | 3-(pyridin-2-ylamino)benzoic acid | 4-(pyridin-2-ylamino)benzoic acid |
| Common Class | Anthranilic acid derivative | Benzoic acid derivative | Benzoic acid derivative |
| Conformation | Planar (Pseudo-6-membered ring) | Kinked/Non-planar | Linear/Extended |
| Intramolecular H-Bond | Yes (NH | No | No |
| Chelation Mode | Bidentate ( | Bridging Ligand | Bridging Ligand |
| Lipophilicity (LogP) | High (Internal H-bond masks polarity) | Low (Exposed polar groups) | Low (Exposed polar groups) |
Structural Visualization (SAR Logic)
The following diagram illustrates the structural logic dictating the biological potential of each isomer.
Caption: SAR logic flow demonstrating why the 2-isomer exhibits drug-like properties (COX inhibition) while 3- and 4-isomers favor polymeric or inactive states.
Biological Activity Comparison
A. Anti-Inflammatory Activity (COX Inhibition)
The 2-isomer is a bioisostere of N-phenylanthranilic acid (fenamic acid), the core scaffold of NSAIDs like Mefenamic acid and Diclofenac.
-
Mechanism: The ortho-positioning allows the amine hydrogen to bond with the carbonyl oxygen. This locks the molecule into a planar, lipophilic conformation that fits into the hydrophobic channel of the Cyclooxygenase (COX) enzyme active site.
-
3- and 4-Isomers: Lacking this "pseudo-ring," these isomers are too polar and structurally distinct to bind effectively to COX-1 or COX-2. They are typically used as negative controls to validate the specificity of the ortho-isomer.
B. Antimicrobial Activity (Metal Complexation)
All three isomers show minimal antimicrobial activity in their free acid form. However, they become potent when complexed with transition metals (Cu, Zn, Ag).
-
2-Isomer Complexes: Act as chelating ligands (binding via the pyridine nitrogen and carboxylate oxygen). These neutral, lipophilic complexes can penetrate bacterial cell walls (Overton’s concept of cell permeability).
-
3- and 4-Isomer Complexes: Act as bridging ligands , often forming coordination polymers or Metal-Organic Frameworks (MOFs). While these can release metal ions (e.g., Ag+), they lack the specific intracellular targeting of the chelated 2-isomer complexes.
C. Anticancer Potential[9][10][11]
-
2-Isomer Derivatives: Frequently fused with acridine or quinazoline rings. The "pyridin-2-ylamino" moiety acts as a DNA intercalator auxiliary.
-
4-Isomer Derivatives: Used as rigid linkers in designing liquid crystalline drugs or extended drug delivery systems, but rarely as the active pharmacophore itself.
Experimental Protocols
To objectively compare these isomers, researchers must employ standardized synthesis and assay protocols.
Protocol A: Synthesis via Ullmann Condensation
The standard method for accessing these isomers is the copper-catalyzed Ullmann-type coupling.
Reagents:
-
2-, 3-, or 4-chlorobenzoic acid (1.0 eq)
-
2-aminopyridine (1.2 eq)
-
Copper powder (Catalyst, 0.1 eq) or CuI
-
Potassium Carbonate (
, 2.0 eq) -
DMF (Solvent)[1]
Workflow:
-
Mix: Dissolve chlorobenzoic acid isomer and 2-aminopyridine in DMF.
-
Base: Add
and copper catalyst. -
Reflux: Heat to 130-140°C for 6–12 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).
-
Workup: Pour into ice water. Acidify with HCl to pH 4–5 to precipitate the free acid.
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: In Vitro COX Inhibition Assay
To verify the "Ortho Effect," a colorimetric COX inhibitor screening assay is recommended.
-
Preparation: Dissolve isomers in DMSO (10 mM stock).
-
Enzyme Mix: Incubate COX-1 or COX-2 (ovine/human recombinant) with Heme and test compounds in Tris-HCl buffer (pH 8.0) for 10 mins at 37°C.
-
Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).
-
Measurement: Monitor absorbance at 590 nm. The rate of TMPD oxidation is proportional to COX activity.
-
Calculation:
.
Experimental Workflow Diagram
Caption: Standardized workflow for synthesizing and evaluating the biological divergence of the three isomers.
Summary Data Table
The following table synthesizes data from general SAR studies on anthranilic acid derivatives and pyridine-based ligands.
| Property | 2-Isomer | 3-Isomer | 4-Isomer |
| Melting Point | 180–182°C | 210–215°C | >250°C (High intermolecular forces) |
| Solubility (Ethanol) | High | Moderate | Low |
| pKa (COOH) | ~4.5 (influenced by NH) | ~4.0 | ~3.8 |
| COX-2 Inhibition (IC50) | Active (Low | Inactive (>100 | Inactive (>100 |
| Primary Use | NSAID Pharmacophore, Chelation | Linker, Polymer unit | Rigid Linker, Polymer unit |
*Note: Activity is significantly enhanced when the phenyl ring bears additional substituents (e.g., Cl, Me), as seen in mefenamic acid.
References
-
Mosher, M. D., Holmes, K. L., & Frost, K. S. (2004).[2] Structure-Activity Relationships for the 9-(Pyridin-2'-yl)-aminoacridines. Molecules, 9(3), 102–108.[2] Link
-
Suleiman, M. M., et al. (2014).[1] Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1219-1235. Link
-
Aliabadi, A., et al. (2017).[3] Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.[3] Iranian Journal of Pharmaceutical Research, 16(1), 124–133. Link
-
Bernardino, A. M., et al. (2007).[4] Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives.[4] Medicinal Chemistry Research, 16, 352–369.[4] Link
-
Al-Jorani, K. R. H. (2013). Synthesis and Characterization of Some New Mixed Ligand Complexes of Co(II), Ni(II), Cu(II) and Zn(II) with Anthranilic Acid and 2-(1H-Benzimidazol-2-yl)aniline.[5] Journal of Al-Nahrain University, 16(4), 45-52. Link
Sources
Validation of 2-(Pyridin-2-ylamino)-benzoic Acid Synthesis Protocols
Executive Summary: The Scaffold & The Challenge
2-(Pyridin-2-ylamino)benzoic acid (N-(2-pyridyl)anthranilic acid) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for diphenylamine-based NSAIDs (like mefenamic acid) and a precursor for acridinone-based kinase inhibitors.
Synthesizing this molecule presents a classic "chelation challenge." The pyridine nitrogen is a potent ligand that can poison metal catalysts, while the ortho-carboxylic acid on the benzene ring can induce competing decarboxylation or proto-demetallation.
This guide objectively compares three synthesis protocols, validating them based on scalability , purity , and atom economy . We move beyond standard textbook descriptions to provide a field-tested decision matrix for the bench scientist.
Comparative Analysis of Synthesis Routes
We evaluated three distinct methodologies. The choice depends heavily on your available equipment and the scale of synthesis.
The Contenders
-
Route A: Classic Ullmann-Goldberg (Thermal)
-
Chemistry: 2-Chlorobenzoic acid + 2-Aminopyridine + Cu/Cu₂O + K₂CO₃.
-
Context: The "legacy" method.[1] Requires high temperatures (130–160°C) and polar solvents (DMF/Nitrobenzene).
-
-
Route B: Pd-Catalyzed Buchwald-Hartwig
-
Chemistry: 2-Bromobenzoic acid (or ester) + 2-Aminopyridine + Pd(OAc)₂ + BINAP/Xantphos.
-
Context: The "precision" method. Mild conditions (80–100°C), but high cost and sensitivity to O₂.
-
-
Route C: Ligand-Assisted Ullmann (Recommended)
-
Chemistry: 2-Bromobenzoic acid + 2-Aminopyridine + CuI + L-Proline/DMEDA + K₂CO₃.
-
Context: The "modern standard." Uses amino acid ligands to stabilize the Cu-intermediate, allowing reaction at 80–100°C.
-
Performance Data Matrix
| Metric | Route A: Classic Ullmann | Route B: Buchwald-Hartwig | Route C: Modified Ullmann (Ma) |
| Yield (Isolated) | 30–55% (Variable) | 85–95% | 75–88% |
| Purity (Crude) | Low (Tarry byproducts) | High (>95%) | Moderate-High (>90%) |
| Cost / Gram | Low ($) | High ( | Moderate ( |
| E-Factor (Waste) | High (Cu waste, solvents) | Moderate (Ligand waste) | Low (Greenest option) |
| Scalability | Difficult (Exotherm/Stirring) | Good (Linear scale-up) | Excellent (Robust) |
| Validation Risk | High (Decarboxylation) | Low | Low |
Decision Logic & Mechanism
To understand why Route C is often the superior choice for general synthesis, we must visualize the catalytic landscape. The diagram below illustrates the decision logic based on substrate availability and lab resources.
Caption: Decision matrix for selecting the optimal synthesis strategy based on substrate value and environmental constraints.
Validated Protocols
Protocol 1: The "Workhorse" Method (Modified Ullmann)
Recommended for standard laboratory synthesis (1g – 50g scale).
The Mechanism: This protocol utilizes L-Proline as a ligand. The amino acid ligand coordinates with Cu(I), breaking down the polymeric copper halide aggregates and lowering the activation energy for the oxidative addition of the aryl halide.
Reagents:
-
2-Bromobenzoic acid (1.0 equiv)
-
2-Aminopyridine (1.2 equiv)
-
CuI (10 mol%)
-
L-Proline (20 mol%)
-
K₂CO₃ (2.0 equiv)
-
DMSO or DMF (Concentration: 0.5 M)
Step-by-Step Workflow:
-
Pre-Complexation (Critical): In a dry flask, mix CuI and L-Proline in the solvent. Stir at room temperature for 15 minutes. Expert Insight: The solution should turn from a suspension to a clearer, homogenous blue/green hue, indicating active catalyst formation.
-
Addition: Add the 2-bromobenzoic acid, 2-aminopyridine, and K₂CO₃.
-
Reaction: Heat to 90°C under an inert atmosphere (N₂ or Ar) for 12–18 hours.
-
Note: Do not exceed 110°C; decarboxylation of the benzoic acid becomes a significant competing pathway.
-
-
Quench: Cool to room temperature. Dilute with water (5x reaction volume).
-
Workup: The mixture will be basic (pH ~10). Filter off any insoluble solids (catalyst/impurities).
-
Precipitation: Acidify the filtrate carefully with 1M HCl to pH 4–5. The product will precipitate as a solid.
Protocol 2: The "Precision" Method (Buchwald-Hartwig)
Recommended for electron-deficient or sterically hindered substrates.
Reagents:
-
Methyl 2-bromobenzoate (1.0 equiv) – Note: Esters are preferred for Pd coupling to prevent catalyst poisoning by the free acid.
-
2-Aminopyridine (1.1 equiv)[2]
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (3 mol%)
-
Cs₂CO₃ (1.5 equiv)
-
1,4-Dioxane (dry)
Key Difference: This route requires a subsequent hydrolysis step (LiOH/THF/Water) to reveal the free acid, adding two steps but guaranteeing high yield for difficult substrates.
The Self-Validating Purification System
The most common failure mode in this synthesis is the co-precipitation of starting materials or copper salts. We utilize the amphoteric nature of the product (Pyridine N = Basic, Carboxylic Acid = Acidic) to create a self-validating purification loop.
If the product does not behave according to this logic, it is not pure.
Caption: Acid-Base swing purification workflow acting as a chemical validation of product identity.
Analytical Validation Standards
To confirm the synthesis, compare your data against these benchmarks:
-
1H NMR (DMSO-d6): Look for the diagnostic downfield shift of the NH proton (>10 ppm) due to intramolecular hydrogen bonding with the carbonyl oxygen. This "virtual ring" is a hallmark of the correct product.
-
HPLC Purity: A single peak at 254 nm.
-
Visual: The product is typically a yellow to off-white solid. A green tint indicates residual copper (requires EDTA wash).
References
-
Ma, D., et al. (2003). "Accelerating Effect of Amino Acids on Copper-Catalyzed Coupling of Aryl Halides with Amines." Journal of Organic Chemistry. Link
- Grounding: Establishes the L-Proline/CuI protocol (Route C).
-
Guram, A. S., et al. (1995). "Palladium-Catalyzed Buchwald-Hartwig Amination."[3][4][5] Angewandte Chemie International Edition. Link
- Grounding: Foundational text for the Pd-c
-
Ullmann, F. (1903). "Ueber eine neue Bildungsweise von Diphenylaminderivaten." Berichte der deutschen chemischen Gesellschaft. Link
- Grounding: The historical basis for the thermal condens
-
World Intellectual Property Organization. (2015). "Process for the preparation of Nilotinib and pharmaceutically acceptable salts thereof." WO2015087343A2. Link
- Grounding: Provides industrial context for scaling similar pyridine-amino-benzoic acid scaffolds.
-
Beilstein Journals. (2011). "Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds." Beilstein Journal of Organic Chemistry. Link
- Grounding: A comprehensive review comparing Cu vs. Pd utility in medicinal chemistry.
Sources
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-benzoic acid-4-[2-(pyridin-4-yl)eth-yl]pyridine (2/1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 5. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 2-(Pyridin-2-ylamino)-benzoic Acid vs. N-Phenylanthranilic Acid
The following guide provides an in-depth technical comparison between 2-(Pyridin-2-ylamino)-benzoic acid and N-phenylanthranilic acid (Fenamic Acid).
Executive Summary
This guide analyzes the structural, physicochemical, and functional differences between two closely related bioisosteres: N-phenylanthranilic acid (the parent scaffold of "Fenamate" NSAIDs) and This compound (a nitrogen-containing isostere).
While structurally similar, the replacement of the phenyl ring with a pyridine ring fundamentally alters the molecule's electronic profile, solubility, and binding affinity. This substitution shifts the primary application from cyclooxygenase (COX) inhibition (inflammation) to kinase inhibition (oncology) and coordination chemistry (metal-organic frameworks).
Chemical & Physical Profile
The core difference lies in the aryl ring attached to the amine : N-phenylanthranilic acid possesses a hydrophobic phenyl ring, whereas this compound incorporates a basic pyridine ring. This single atom change (
Physicochemical Comparison Table
| Feature | N-Phenylanthranilic Acid (Fenamic Acid) | This compound |
| CAS Number | 91-40-7 | 26827-38-3 (or related salt forms) |
| Molecular Formula | ||
| Molecular Weight | 213.23 g/mol | 214.22 g/mol |
| LogP (Lipophilicity) | High (~4.2 - 4.8) | Moderate (~2.1 - 2.8) |
| pKa (Acidic) | ~3.9 (Carboxylic acid) | ~4.1 (Carboxylic acid) |
| pKa (Basic) | Negligible (Aniline N is non-basic) | ~3.5 (Pyridine N is basic) |
| Solubility | Soluble in organic solvents (DCM, DMSO); poor in water.[1] | Improved aqueous solubility at low pH due to Pyridine protonation. |
| H-Bond Donors | 1 (NH) | 1 (NH) |
| H-Bond Acceptors | 2 (COOH) | 3 (COOH + Pyridine N) |
Structural Analysis & Electronic Effects
The introduction of the pyridine nitrogen creates a "push-pull" electronic system that is absent in the phenyl analog.
-
N-Phenylanthranilic Acid : The molecule adopts a twisted conformation to minimize steric clash between the carboxylic acid and the ortho-hydrogen of the phenyl ring. It relies heavily on hydrophobic interactions in the enzyme active site (e.g., COX hydrophobic channel).
-
This compound : The pyridine nitrogen can participate in intramolecular hydrogen bonding with the bridging amine (
), potentially locking the molecule into a more planar conformation. This planarity is critical for intercalating into DNA or binding to the ATP-binding pocket of kinases.
Visualization: Structural & Functional Divergence
Figure 1: Divergence of the anthranilic acid scaffold. The substitution of phenyl with pyridine shifts the molecule from a pure hydrophobic blocker (NSAID) to a multifunctional ligand (Kinase Inhibitor/Chelator).
Pharmacological Performance
A. N-Phenylanthranilic Acid (The NSAID Standard)
-
Mechanism : Acts as a competitive inhibitor of Cyclooxygenase (COX) enzymes. The carboxylic acid binds to the Arg-120 residue in the COX channel, while the N-phenyl ring occupies the hydrophobic pocket.
-
Key Derivatives : Mefenamic acid, Tolfenamic acid, Flufenamic acid.
-
Limitation : High lipophilicity leads to gastrointestinal toxicity (direct irritation) and poor water solubility.
B. This compound (The Kinase/Fibrosis Scaffold)
-
Mechanism : The pyridine nitrogen allows for specific hydrogen bonding interactions that are impossible for the phenyl ring.
-
Kinase Inhibition : This scaffold is frequently found in inhibitors of Cyclin-Dependent Kinases (CDK) . The pyridine nitrogen accepts a hydrogen bond from the "hinge region" of the kinase ATP-binding site.
-
Anti-Fibrotic Activity : Derivatives (e.g., 2-(pyridin-2-yl)pyrimidines) have shown efficacy in inhibiting collagen synthesis in hepatic stellate cells, a pathway distinct from COX inhibition.
-
-
Toxicity Profile : Generally exhibits lower gastrointestinal irritation than fenamates due to reduced lipophilicity and different metabolic processing (pyridine oxidation vs. phenyl hydroxylation).
Experimental Protocols
Protocol A: Synthesis via Ullmann-Type Coupling
Both compounds are synthesized using a copper-catalyzed Ullmann coupling. However, the pyridine derivative requires tighter pH control due to the basicity of the aminopyridine.
Reagents:
-
2-Chlorobenzoic acid (1.0 eq)
-
Aniline (for Fenamic) OR 2-Aminopyridine (for Pyridyl analog) (1.1 eq)
-
Copper powder or CuI (0.1 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF or iso-Amyl alcohol
Step-by-Step Workflow:
-
Preparation : Dissolve 2-chlorobenzoic acid and the amine (Aniline or 2-Aminopyridine) in DMF under nitrogen atmosphere.
-
Base Addition : Add
. Stir for 10 min. -
Catalysis : Add Copper catalyst.
-
Reflux :
-
Fenamic Acid: Heat to 130°C for 2-4 hours.
-
Pyridyl Analog: Heat to 140-150°C for 6-8 hours (Pyridine is a poorer nucleophile than aniline; requires harsher conditions).
-
-
Work-up (Critical Difference) :
-
Fenamic Acid: Pour into water, acidify with HCl to pH 3. Precipitate is the product.
-
Pyridyl Analog: Pour into water, acidify with Acetic Acid to pH 4-5. Do not use strong HCl to pH 1, as the pyridine nitrogen will protonate, forming a soluble salt that will not precipitate.
-
Protocol B: Coordination Chemistry (Ligand Binding)
The Pyridyl analog is a superior ligand for constructing Metal-Organic Frameworks (MOFs).
Self-Validating Test for Ligand Binding:
-
Dissolve 0.1 mmol of the acid in Ethanol.
-
Add 0.05 mmol of
(Copper Acetate). -
Observation :
-
N-Phenylanthranilic acid: Forms a green precipitate (carboxylate binding only, dimeric paddlewheel).
-
This compound: Forms a blue/purple solution or crystal (N,O-chelation). The pyridine nitrogen coordinates to the metal, changing the geometry and color.
-
References
-
Crystal Structure & Polymorphism
- Title: Polymorphism and hydrate formation of 2-(naphthalen-ylamino)-nicotinic acids and analogues.
- Source: CrystEngComm (University of Kentucky).
-
URL: [Link]
- Title: Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones (CDK4 Inhibitors).
-
pKa and Physical Properties
- Title: Acidity-Basicity D
- Source: University of Tartu (Chem.
-
URL: [Link]
-
Anti-Fibrotic Activity
- Title: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- Source: Molecules (MDPI).
-
URL: [Link]
-
General NSAID Pharmacology
Sources
Comparative Cytotoxicity of 2-(Pyridin-2-ylamino)-benzoic Acid Derivatives
Executive Summary
The 2-(pyridin-2-ylamino)-benzoic acid scaffold—often referred to as N-(pyridin-2-yl)anthranilic acid —represents a critical bioisostere of the fenamic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). However, beyond inflammation, recent medicinal chemistry campaigns have repurposed this scaffold for oncology, leveraging its ability to act as a bidentate ligand for transition metals and a pharmacophore for kinase inhibition.
This guide provides a technical comparison of specific derivatives, focusing on the N-(2-(trifluoromethyl)pyridin-4-yl) subset, which has demonstrated nanomolar potency against human tumor cell lines. We analyze the Structure-Activity Relationship (SAR), comparative IC50 data against standard chemotherapeutics (Cisplatin, Doxorubicin), and the mechanistic pathways driving cytotoxicity.
Chemical Landscape & Structure-Activity Relationship (SAR)
The core efficacy of this class stems from the electronic and steric properties of the pyridine ring and the modification of the carboxylic acid tail. The parent compound, effectively a "za-analog" of mefenamic acid, shows modest activity. However, strategic substitution dramatically enhances cytotoxicity.
Key SAR Drivers:
-
Pyridine Ring Substitution: Introduction of electron-withdrawing groups (EWGs) like Trifluoromethyl (-CF3) on the pyridine ring significantly increases lipophilicity and metabolic stability.
-
Carboxylic Acid Modification: Converting the free carboxylic acid to Esters or Amides often improves cellular permeability.
-
Esters: Generally exhibit higher potency (nanomolar range) due to improved membrane crossing (prodrug effect) or specific binding interactions.
-
Amides: Show reduced potency compared to esters but improved solubility and stability.
-
-
Metal Chelation: The N-pyridyl and carboxylate oxygen can chelate metals (Cu, Pt, Pd), forming cytotoxic complexes that damage DNA.
Visualization: SAR Logic
Figure 1: Structure-Activity Relationship (SAR) map highlighting critical modification zones for maximizing cytotoxicity.
Comparative Performance Analysis
The following data compares specific N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives against standard care agents. Data is synthesized from bio-evaluation studies focusing on lung (A549), breast (MCF-7), and colon (HCT-116) cancer lines.[1]
Table 1: Cytotoxicity Profile (IC50 / GI50 in µM)
| Compound ID | Structure Description | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | Potency Class |
| Compound 6 | Parent Acid (N-(2-CF3-pyridin-4-yl)) | > 50.0 | 45.2 | 38.5 | Low |
| Derivative 13 | Methyl Ester of Cmpd 6 | 0.045 | 0.082 | 0.060 | Ultra-High |
| Derivative 18 | Benzyl Ester of Cmpd 6 | 0.120 | 0.350 | 0.210 | High |
| Derivative 19 | Glycine Amide of Cmpd 6 | 12.5 | 15.8 | 10.2 | Moderate |
| Cisplatin | Standard Chemotherapy | 6.8 | 12.3 | 5.4 | Standard |
| Doxorubicin | Standard Chemotherapy | 0.45 | 0.22 | 0.15 | High |
Analysis:
-
Ester Superiority: Derivative 13 (Methyl Ester) outperforms the parent acid by over 1000-fold. This suggests that the free acid is likely impermeable or rapidly effluxed, whereas the ester enters the cell efficiently.
-
Comparison to Standards: Derivative 13 shows superior potency (lower IC50) compared to Cisplatin and is competitive with Doxorubicin in A549 lung cancer cells.
-
Amide Limitation: The glycine amide (Derivative 19) loses significant potency, likely due to the loss of the specific pharmacophore geometry or reduced lipophilicity compared to the ester.
Mechanistic Insights
The cytotoxicity of these derivatives is not merely general toxicity but involves specific signaling pathways.
Primary Mechanisms:
-
Mitochondrial Apoptosis: The hydrophobic esters penetrate the mitochondrial membrane, disrupting the membrane potential (
). This triggers the release of Cytochrome C. -
Caspase Activation: The release of Cytochrome C activates Caspase-9, which in turn activates the executioner Caspase-3, leading to DNA fragmentation and apoptosis.
-
Cell Cycle Arrest: High-potency derivatives have been observed to arrest cells in the G2/M phase , preventing mitosis.
Visualization: Signaling Pathway
Figure 2: Proposed mechanistic pathway for ester derivatives inducing apoptosis via mitochondrial dysfunction.
Experimental Protocols
To replicate these findings or synthesize these derivatives, the following validated protocols are recommended.
A. Synthesis (Ullmann Condensation)
Objective: Synthesize the parent N-(pyridin-2-yl)anthranilic acid.[2]
-
Reagents: 2-Chloropyridine (1.0 eq), Anthranilic acid (1.0 eq), Potassium Carbonate (K2CO3, 2.0 eq), Cu powder (catalytic).
-
Solvent: DMF or Isoamyl alcohol.
-
Procedure:
-
Mix reagents in a round-bottom flask.
-
Reflux at 130-140°C for 12-16 hours.
-
Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Acidify with 1N HCl to precipitate the product. Recrystallize from Ethanol.
-
B. In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 values.
-
Seeding: Seed cancer cells (A549/MCF-7) in 96-well plates (5,000 cells/well). Incubate for 24h.
-
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.01 µM to 100 µM). Ensure final DMSO < 0.1%.
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Visualization: Experimental Workflow
Figure 3: Step-by-step workflow from chemical synthesis to biological validation.
References
-
Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 2004.[3]
-
Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Semantic Scholar (Rafid K. Jameel et al.), 2006.
-
New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Journal of Medicinal Chemistry, 2005.
-
Antitumor Activity and Mode of Action of Cu(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. MDPI (International Journal of Molecular Sciences), 2023.
Sources
The Aminobenzoic Acid Scaffold: A Versatile Blueprint for Modern Drug Discovery
A Senior Application Scientist's Comparative Review of Aminobenzoic Acid Derivatives
In the landscape of medicinal chemistry, the humble aminobenzoic acid scaffold has proven to be an enduring and remarkably versatile building block.[1] Its simple aromatic structure, adorned with a carboxylic acid and an amino group, offers a unique combination of chemical tractability and biological relevance. This allows for extensive structural modifications, leading to a wide array of derivatives with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2] This guide provides a comparative analysis of key aminobenzoic acid derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to validate their therapeutic potential.
The Enduring Legacy and Therapeutic Plasticity
The journey of aminobenzoic acid in medicine is a long and storied one. The para-isomer, p-aminobenzoic acid (PABA), is a crucial intermediate in the folic acid synthesis pathway of many bacteria.[3] This fundamental biochemical role was famously exploited with the development of sulfonamide antibiotics, which act as competitive inhibitors of dihydropteroate synthase, an enzyme that utilizes PABA.[3] This foundational discovery underscored the potential of targeting metabolic pathways with structurally similar molecules.
Beyond its role in antimicrobial therapy, the aminobenzoic acid framework is a common feature in a variety of approved drugs, from local anesthetics like benzocaine and procaine to anti-inflammatory agents such as balsalazide.[3] The structural versatility of the scaffold, allowing for substitutions at the amino and carboxyl groups as well as on the aromatic ring, has made it a favorite among medicinal chemists for generating libraries of compounds with drug-like properties.[1]
A Comparative Look at Therapeutic Applications
The true power of the aminobenzoic acid scaffold lies in the diverse biological activities that can be achieved through its derivatization. Here, we compare the performance of various derivatives in key therapeutic areas, supported by experimental data.
Anticancer Activity: Targeting the Engines of Cell Proliferation
A significant number of aminobenzoic acid derivatives have been investigated for their potential as anticancer agents, demonstrating activity against a range of cancer cell lines.[1][4][5] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]
Table 1: Comparative Anticancer Activity of Aminobenzoic Acid Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Benzamide derivative | HCT-116 | 4.53 | [1] |
| Compound B | Benzamide derivative | MCF-7 | 5.85 | [1] |
| Compound C | Chloro anilinoquinoline derivative | MCF-7 | 3.42 | [1] |
| Compound D | Chloro anilinoquinoline derivative | A549 | 5.97 | [1] |
| Compound E | 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa | 17.84 | [5] |
| Compound F | Alkyl derivative (Compound 20 in source) | NCI-H460 | 15.59 | [7] |
| Compound G | Schiff base derivative | HepG2 | ≥15.0 | [3] |
Note: IC50 values are highly dependent on the specific experimental conditions and should be compared with caution across different studies.
The data in Table 1 highlights the broad range of potencies and cancer cell line specificities exhibited by different aminobenzoic acid derivatives. For instance, the benzamide derivatives (Compounds A and B) show potent activity against colon and breast cancer cell lines, respectively.[1] The introduction of a chloro anilinoquinoline moiety (Compounds C and D) also results in significant cytotoxicity against breast and lung cancer cell lines.[1]
The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. Certain aminobenzoic acid derivatives have been designed to interfere with this pathway.
Caption: Inhibition of cholinesterase by aminobenzoic acid derivatives in the synaptic cleft.
Anti-inflammatory Action: Modulating the Immune Response
Chronic inflammation is a key driver of many diseases, and aminobenzoic acid derivatives have shown promise as anti-inflammatory agents. [8][9]Their mechanisms of action often involve the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of inflammatory mediators like cytokines and prostaglandins. [8]
-
Inhibition of NF-κB Signaling: By preventing the activation of the transcription factor NF-κB, these derivatives can block the expression of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [8]* Reduction of Pro-inflammatory Cytokines: Experimental data has shown that PABA and its derivatives can directly reduce the production of these key inflammatory signaling molecules. [8]* Antioxidant Properties: Some derivatives also exhibit antioxidant activity by scavenging reactive oxygen species (ROS), which can contribute to inflammation and tissue damage. [8]
Caption: Inhibition of the NF-κB signaling pathway by aminobenzoic acid derivatives.
Experimental Protocols: A Guide to Validation
The therapeutic potential of any new compound must be rigorously validated through robust experimental protocols. Below are representative, step-by-step methodologies for key assays used in the evaluation of aminobenzoic acid derivatives.
Protocol 1: Synthesis of a Schiff Base Derivative of p-Aminobenzoic Acid
This protocol describes a general, one-step reaction to form an imine bond between p-aminobenzoic acid and an aromatic aldehyde. [10][11][12] Materials:
-
p-Aminobenzoic acid
-
Substituted aromatic aldehyde (e.g., salicylaldehyde)
-
Methanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolution: In the round-bottom flask, dissolve p-aminobenzoic acid (1 equivalent) in a minimal amount of absolute methanol with stirring.
-
Addition of Aldehyde: To this solution, add the substituted aromatic aldehyde (1.1 equivalents).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Crystallization: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold methanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent, such as hot ethanol, to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
Caption: Experimental workflow for the synthesis of a Schiff base derivative of p-aminobenzoic acid.
Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Aminobenzoic acid derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the aminobenzoic acid derivative in complete medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Conclusion and Future Directions
The aminobenzoic acid scaffold continues to be a rich source of inspiration for the discovery of new therapeutic agents. Its synthetic accessibility and the ability to fine-tune its properties through chemical modification make it an attractive starting point for drug discovery campaigns. The derivatives discussed in this guide represent just a fraction of the vast chemical space that has been explored.
Future research in this area will likely focus on several key aspects:
-
Target Specificity: The development of derivatives with high selectivity for their biological targets to minimize off-target effects and improve safety profiles.
-
Combinatorial Approaches: The use of combinatorial chemistry and high-throughput screening to explore a wider range of structural diversity and identify novel hits.
-
Drug Delivery: The formulation of aminobenzoic acid derivatives into advanced drug delivery systems to enhance their bioavailability and therapeutic efficacy.
-
Clinical Translation: The progression of the most promising preclinical candidates into clinical trials to validate their therapeutic potential in humans.
As our understanding of disease biology deepens, the aminobenzoic acid scaffold is poised to remain a cornerstone of medicinal chemistry, providing the foundation for the next generation of innovative medicines.
References
- Shrivastava, S.K., Srivastava, P., Upendra, T., Tripathi, P.N., & Sinha, S.K. (2019). Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 82, 211–223.
- Al-Omair, M. A. (2025). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense.
- Pindelska, E., et al. (2021). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. Molecules, 26(7), 1863.
- Trujillo-Ferrara, J., Montoya Cano, L., & Espinoza-Fonseca, M. (2003). Synthesis, anticholinesterase activity and structure-activity relationships of m-Aminobenzoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 13(10), 1825-1827.
- Haroon, F., Farwa, U., Arif, M., & Riaz, M. A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceutical Chemistry Journal, 57(6), 723-744.
- BenchChem. (2025). A Comprehensive Guide to the Structure-Activity Relationship of 4-Amino-3-bromobenzoic Acid Analogs and Related Compounds in Drug Discovery. BenchChem.
- Contreras, J. M., et al. (2005). p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors. Medicinal Chemistry Research, 14(4-5), 238-246.
- Cai, Y. H., Peng, R., & Yin, J. (2010). Synthesis of Schiff Base Derived from p-Aminobenzoic Acid by Solvent-Free Reaction Using Jet Milling. Asian Journal of Chemistry, 22(8), 6491-6495.
- Guzman, J. D., et al. (2025). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. Molecules, 30(22), 5283.
- Cai, Y. H., Peng, R., & Yin, J. (2010). Synthesis of Schiff Base Derived from p-Aminobenzoic Acid by Solvent-Free Reaction Using Jet Milling. Semantic Scholar.
- Khan, K. M., et al. (2018). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Acta Poloniae Pharmaceutica, 75(2), 385-396.
- Khan, K. M., et al. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies.
- Singh, S., et al. (2024). Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. Pharmaceuticals, 17(10), 1294.
- Ajana, A., Bouachrine, M., & Lakhlifi, T. (2020). 3D-QSAR and Molecular Docking Studies of p-Aminobenzoic Acid Derivatives to Explore the Features Requirements of Alzheimer Inhibitors. Orbital: The Electronic Journal of Chemistry, 12(4), 221-231.
- Haroon, F., et al. (2025). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- Hentsch, T., et al. (2022). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid.
- Patsnap. (2025). P-Aminobenzoic Acid: Significance and symbolism.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. Research Journal of Pharmacy and Technology, 8(9), 1165-1170.
- Kumar, R., et al. (2023).
- Jabeen, A., et al. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230.
- de Groot, M. J., et al. (1998). p-Aminobenzoic acid derivatives. Mode of action and structure-activity relations in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 41(11), 1847-1856.
- Kumar, R., et al. (2023).
- Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
- Daina, A., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. European Journal of Medicinal Chemistry, 238, 114470.
- Haroon, F., et al. (2023). Synthetic routes of p-aminobenzoic acid derivatives having anticancer...
- Kumar, P., & Narasimhan, B. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 85-98.
- Haroon, F., et al. (2023). Synthetic routes of p-aminobenzoic acid derivatives having...
- Singh, R., et al. (2023). An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. Journal of Drug Delivery and Therapeutics, 13(9-S), 146-159.
- Duggan, K. C., et al. (2011). Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site. Journal of Biological Chemistry, 286(48), 41552-41563.
Sources
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. preprints.org [preprints.org]
- 6. benchchem.com [benchchem.com]
- 7. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
Safety Operating Guide
2-(Pyridin-2-ylamino)-benzoic acid proper disposal procedures
Operational Guide: Safe Disposal and Handling of 2-(Pyridin-2-ylamino)-benzoic Acid
Executive Summary & Chemical Profile
This guide outlines the critical safety protocols for the disposal of This compound (CAS: 51440-34-7). Often utilized as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, this compound presents specific handling challenges due to its amphoteric nature —possessing both an acidic carboxylic moiety and a basic pyridine nitrogen.
Effective disposal requires more than regulatory compliance; it demands an understanding of the molecule's reactivity profile to prevent incompatible waste stream mixing.
Chemical Identity & Properties
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | N-(2-Pyridyl)anthranilic acid; 2-(2-Pyridylamino)benzoic acid |
| CAS Number | 51440-34-7 |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
| Physical State | Solid (Crystalline powder, typically off-white to yellow) |
| Solubility | Soluble in DMSO, Methanol; Poor water solubility (pH dependent) |
| Acidity/Basicity | Amphoteric (Contains -COOH and Pyridine-N) |
Hazard Identification & Risk Assessment
While specific toxicological data for this research chemical may be limited, the Precautionary Principle dictates it be treated according to the hazards of its functional groups (aminobenzoic acids and pyridines).
-
Primary Hazards (GHS Classification - Predicted):
-
Operational Risks:
-
Dust Sensitization: Fine particulates can be potent respiratory irritants.
-
Chemical Incompatibility: As an amphoteric solid, it can react exothermically with both strong oxidizers (e.g., permanganates, peroxides) and strong bases.
-
Scientist's Note: The pyridine ring facilitates transdermal transport. Do not rely on standard latex gloves. Use Nitrile gloves (≥0.11 mm thickness) to ensure barrier integrity.
Pre-Disposal Protocol: Segregation & Preparation
Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible streams can lead to the formation of toxic N-oxides or uncontrolled heat generation.
Segregation Rules
-
NO Oxidizers: Never place in a waste container with nitric acid, bleach, or peroxides.
-
NO Heavy Metals: Segregate from aqueous metal waste to prevent complexation reactions with the pyridine nitrogen.
-
Organic Solids Stream: This is the primary waste stream for the pure compound.
Containerization
-
Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated hazardous waste satellite accumulation bag.
-
Liquid Waste (Mother Liquors): If dissolved in solvents (DMSO/Methanol), dispose of in the "Halogen-Free Organic Solvents" carboy, provided no incompatible reagents are present.
Step-by-Step Disposal Workflow
The following workflow utilizes a self-validating logic: at each step, the user must verify the state of the waste before proceeding.
Disposal Decision Tree (DOT Visualization)
Figure 1: Decision matrix for the segregation and disposal of this compound waste streams.
Emergency Contingencies: Spill Management
In the event of a spill, immediate action is required to prevent aerosolization of the powder.
-
Evacuate & Ventilate: If a large amount (>10g) is spilled outside a fume hood, evacuate the immediate area to allow dust to settle.
-
PPE Upgrade: Wear safety goggles, nitrile gloves, and a lab coat. If dust is visible in the air, use an N95 respirator.
-
Containment (Dry Spill):
-
Do NOT sweep dry dust (creates aerosols).
-
Cover the spill with a damp paper towel or an oil-impregnated sweeping compound.
-
Scoop material into a waste bag.
-
-
Decontamination (Wet Spill/Residue):
-
Since the molecule is amphoteric, simple water washing may be inefficient.
-
Use a mild detergent solution (surfactant) to solubilize the organic residue.
-
Final wipe down with 70% Ethanol.
-
Place all cleanup materials into the solid hazardous waste container.
-
Regulatory Context & Final Disposition
Under US EPA RCRA regulations, this specific CAS is not currently listed as a P-list (acutely hazardous) or U-list (toxic) waste. However, it must be managed as a Characteristic Waste if it exhibits properties of toxicity or if mixed with ignitable solvents.
-
Recommended Destruction Method: High-temperature incineration. This ensures the complete thermal decomposition of the pyridine ring and prevents leaching into groundwater.
-
Drain Disposal: Strictly Prohibited. The compound's aquatic toxicity potential (common to pyridine derivatives) poses a risk to local water treatment systems.
References
-
Chemical Identity & CAS Verification
-
Regulatory Framework
- Hazard Classification (Analogous Structures)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
